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Core Science & Biosynthesis

Foundational

A Technical Guide to the Physical and Chemical Characterization of 2-(1H-Imidazol-4-yl)pyridine HCl

Abstract This technical guide provides a comprehensive overview of the essential physical and chemical properties of 2-(1H-Imidazol-4-yl)pyridine hydrochloride (CAS No. 1955493-40-9).

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the essential physical and chemical properties of 2-(1H-Imidazol-4-yl)pyridine hydrochloride (CAS No. 1955493-40-9). Designed for researchers, scientists, and professionals in drug development, this document details the methodologies for determining key characteristics, with a primary focus on its melting point as a critical indicator of purity. The guide synthesizes theoretical principles with practical, field-proven experimental protocols, ensuring a robust framework for the analysis of this important heterocyclic compound.

Introduction: The Significance of Imidazole-Pyridine Scaffolds

The fusion of imidazole and pyridine rings creates a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. These structures are integral to numerous biologically active molecules and functional materials. 2-(1H-Imidazol-4-yl)pyridine, as a hydrochloride salt, presents specific physicochemical properties that are crucial for its handling, formulation, and application. Accurate characterization of these properties is a foundational step in any research or development workflow. This guide provides the necessary theoretical and practical framework for such characterization.

Molecular Structure and Core Properties

A foundational understanding of the molecule's structure is essential for interpreting its physical properties.

Molecular Structure:

Caption: Molecular structure of 2-(1H-Imidazol-4-yl)pyridine HCl.

PropertyValueSource
CAS Number 1955493-40-9[1][2]
Molecular Formula C₈H₈N₃Cl
Molecular Weight 181.62 g/mol [1]
Physical Form Solid[1]
Purity (Typical) ≥95%[1]

Melting Point Determination: A Critical Quality Attribute

The melting point of a crystalline solid is a fundamental physical property that provides significant insights into its purity. For a pure substance, the melting point is a sharp, well-defined temperature at which the solid phase transitions to a liquid phase. The presence of impurities will typically cause a depression and broadening of the melting point range.

Theoretical Principles of Melting Point Depression

Impurities disrupt the crystalline lattice of a solid, weakening the intermolecular forces that hold the molecules together. Consequently, less energy is required to overcome these forces, resulting in a lower melting temperature. The extent of the melting point depression is dependent on the concentration and nature of the impurity. This phenomenon is a cornerstone of purity assessment in chemical analysis. A broad melting range is also indicative of the presence of impurities.

Standard Methodology: USP Capillary Method

The United States Pharmacopeia (USP) outlines a standardized capillary method for melting point determination, which is a widely accepted protocol in the pharmaceutical industry. This method involves heating a small, packed sample in a capillary tube at a controlled rate and observing the temperatures at which melting begins and is complete.

Experimental Protocol for Melting Point Determination

This protocol describes the use of a modern digital melting point apparatus.

Instrumentation:

  • Digital Melting Point Apparatus with controlled heating ramp and observation window/camera.

  • Glass capillary tubes (thin-walled).

  • Spatula and weighing paper.

  • Mortar and pestle (if sample is not a fine powder).

Procedure:

  • Sample Preparation:

    • Ensure the 2-(1H-Imidazol-4-yl)pyridine HCl sample is completely dry. If necessary, dry the sample in a desiccator or vacuum oven at an appropriate temperature.

    • If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.

  • Capillary Tube Loading:

    • Tamp the open end of a capillary tube into the powdered sample until a small amount of material enters the tube.

    • Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. A packed column of 2-3 mm is ideal.

  • Apparatus Setup and Measurement:

    • Set the starting temperature on the apparatus to approximately 10-15°C below the expected melting point. If the expected melting point is unknown, a preliminary rapid determination can be performed.

    • Set the heating rate to 1-2°C per minute for an accurate determination.

    • Insert the loaded capillary tube into the sample holder of the apparatus.

    • Initiate the heating program.

  • Observation and Recording:

    • Observe the sample through the magnifying lens or on the digital display.

    • Record the temperature at which the first droplet of liquid is observed. This is the onset of melting.

    • Record the temperature at which the last solid particle melts. This is the clear point.

    • The recorded melting point should be reported as a range from the onset of melting to the clear point.

  • Data Interpretation:

    • A sharp melting range (typically 1-2°C) is indicative of a high-purity sample.

    • A broad melting range suggests the presence of impurities.

    • As of the date of this publication, a definitive, literature-reported melting point for 2-(1H-Imidazol-4-yl)pyridine HCl is not widely available. Therefore, the experimentally determined melting range of a high-purity batch should be established as an internal reference standard for future quality control.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement cluster_record Data Recording & Interpretation Dry Dry Sample Pulverize Pulverize to Fine Powder Dry->Pulverize Load Load Capillary Tube (2-3 mm) Pulverize->Load Pack Pack Sample Tightly Load->Pack Insert Insert into Apparatus Pack->Insert Set Set Start Temp & Ramp Rate (1-2°C/min) Insert->Set Heat Initiate Heating Set->Heat Observe Observe Onset and Clear Point Heat->Observe Record Record Melting Range Observe->Record Interpret Interpret Purity Record->Interpret

Caption: Workflow for Melting Point Determination.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical parameter that influences its bioavailability and formulation development. A preliminary solubility assessment provides essential data for downstream applications.

Theoretical Considerations

The solubility of a compound is governed by the principle of "like dissolves like." The presence of polar functional groups, such as the nitrogen atoms in the pyridine and imidazole rings, and the hydrochloride salt form, suggests that 2-(1H-Imidazol-4-yl)pyridine HCl will exhibit solubility in polar solvents.

Experimental Protocol for Preliminary Solubility Assessment

Materials:

  • 2-(1H-Imidazol-4-yl)pyridine HCl

  • A selection of solvents of varying polarity (e.g., water, ethanol, methanol, dichloromethane, acetone).

  • Vials with screw caps.

  • Vortex mixer.

  • Analytical balance.

Procedure:

  • Preparation of Solvent Aliquots: Dispense a fixed volume (e.g., 1 mL) of each test solvent into separate, labeled vials.

  • Incremental Addition of Solute:

    • Accurately weigh a small amount (e.g., 1-2 mg) of 2-(1H-Imidazol-4-yl)pyridine HCl and add it to the first vial.

    • Cap the vial and vortex for 30-60 seconds.

    • Visually inspect the solution for complete dissolution.

  • Observation and Classification:

    • If the solid dissolves completely, add another weighed increment of the compound and repeat the vortexing and observation steps.

    • Continue this process until the solid no longer dissolves, indicating that the solution is saturated.

    • Record the total mass of the compound that dissolved in the known volume of solvent.

    • Repeat this procedure for each solvent.

  • Data Reporting: The solubility can be qualitatively classified (e.g., very soluble, soluble, sparingly soluble, insoluble) or quantitatively expressed (e.g., in mg/mL).

Spectroscopic Analysis

Spectroscopic techniques are indispensable for confirming the chemical identity and structure of 2-(1H-Imidazol-4-yl)pyridine HCl.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the pyridine and imidazole rings.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as N-H, C=N, and C=C bonds within the heterocyclic rings.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the compound.

A comprehensive spectroscopic analysis, while beyond the detailed scope of this guide, is a necessary step for the unequivocal identification and characterization of 2-(1H-Imidazol-4-yl)pyridine HCl.

Conclusion

The physical and chemical characterization of 2-(1H-Imidazol-4-yl)pyridine HCl is a critical prerequisite for its successful application in research and development. This guide has provided a detailed framework for the determination of its melting point and solubility, grounded in established scientific principles and methodologies. The protocols outlined herein are designed to be self-validating and to ensure the generation of reliable and reproducible data. Adherence to these methods will enable researchers to confidently assess the purity and fundamental properties of this important chemical entity.

References

  • LookChem. (n.d.). 4-(1H-IMIDAZOL-2-YL)-PYRIDINE. Retrieved from [Link]

  • Chemsrc. (2025, August 23). 1H-Imidazole hydrochloride. Retrieved from [Link]

Sources

Exploratory

Electronic structure and DFT calculations of pyridine-imidazole ligands

An In-Depth Technical Guide to the Electronic Structure and DFT Calculations of Pyridine-Imidazole Ligands For Researchers, Scientists, and Drug Development Professionals Abstract Pyridine-imidazole based scaffolds are f...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electronic Structure and DFT Calculations of Pyridine-Imidazole Ligands

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine-imidazole based scaffolds are fundamental building blocks in medicinal chemistry and materials science, prized for their versatile coordination properties and biological activity.[1][2][3][4] Understanding the intricate details of their electronic structure is paramount to rationally designing novel ligands with tailored properties for applications ranging from targeted therapeutics to advanced materials. This guide provides a comprehensive overview of the theoretical underpinnings and practical application of Density Functional Theory (DFT) for elucidating the electronic characteristics of pyridine-imidazole ligands. We delve into the selection of appropriate computational methods, including functionals and basis sets, and provide a step-by-step workflow for setting up, running, and analyzing DFT calculations. Key analytical techniques such as Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MESP) mapping, and Natural Bond Orbital (NBO) analysis are explained in the context of deriving chemically meaningful insights. The ultimate goal is to equip researchers with the knowledge to leverage computational chemistry as a predictive tool, accelerating the discovery and optimization of next-generation pyridine-imidazole based molecules.

Introduction to Pyridine-Imidazole Ligands: A Privileged Scaffold

Pyridine-imidazole ligands are a class of N-heterocyclic compounds featuring both a pyridine and an imidazole ring. This fusion or linkage of two distinct aromatic systems creates a unique electronic and structural landscape. The imidazole ring, with a pKa of its conjugate acid around 7, is a better sigma-donor than the more weakly basic pyridine ring (pKa of pyridinium ≈ 5.2).[5][6] This differential basicity, combined with the presence of multiple nitrogen atoms acting as Lewis bases, makes them exceptional chelating agents for a wide array of transition metals.[5][7]

The significance of this scaffold is underscored by its prevalence in numerous pharmacologically active compounds, demonstrating a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4][8][9] In drug development, the pyridine-imidazole core often serves as a pharmacophore that facilitates crucial interactions with biological targets like protein kinases.[1][9][10] The ability to systematically modify the scaffold—for instance, by adding electron-donating or electron-withdrawing groups—allows for the fine-tuning of the ligand's electronic properties, which in turn modulates the stability and reactivity of their metal complexes or their binding affinity to a receptor.[11]

Computational modeling, particularly DFT, has emerged as an indispensable tool for predicting how these structural modifications will influence electronic behavior, thereby guiding synthetic efforts and reducing the trial-and-error cycle of traditional ligand design.[6][12]

Theoretical Foundations

Core Electronic Structure Features

The electronic character of a pyridine-imidazole ligand is governed by several key features:

  • Nitrogen Lone Pairs: Both the pyridine and imidazole rings contain sp²-hybridized nitrogen atoms with lone pairs of electrons. The imidazole nitrogen is generally the more basic and primary site for protonation and metal coordination.[6]

  • Aromatic π-System: Both rings possess delocalized π-electron systems, which contribute to the overall stability of the molecule and allow for π-stacking interactions.

  • Chelation and Bidentate Nature: When linked, as in 2-(2'-pyridyl)imidazole, the syn orientation of the nitrogen lone pairs allows the molecule to act as a powerful bidentate chelating ligand, analogous to 2,2'-bipyridine.[7]

  • Hydrogen Bonding: The N-H group on the imidazole ring can act as a hydrogen bond donor, while the nitrogen atoms can act as acceptors, facilitating the formation of supramolecular structures.[7]

Figure 1: Key electronic features of a generic pyridine-imidazole scaffold.

Fundamentals of Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is based on the theorems of Hohenberg and Kohn, which state that the properties of a system can be determined from its ground state electron density. Instead of solving the complex wave function for every electron, DFT focuses on the much simpler, spatially dependent electron density, ρ(r).

The core of a DFT calculation is to solve the Kohn-Sham equations, which are a set of single-electron equations. The main challenge lies in the exchange-correlation (XC) term, which contains all the complex many-body interactions. Since the exact form of the XC functional is unknown, approximations must be used. The choice of this XC functional is the most critical decision in a DFT calculation, as it dictates the accuracy of the results.

A Practical Guide to Performing DFT Calculations

This section provides a validated, step-by-step workflow for conducting DFT calculations on pyridine-imidazole ligands.

DFT_Workflow cluster_prep Step 1: Preparation cluster_setup Step 2 & 3: DFT Setup & Execution cluster_analysis Step 4: Analysis Build Build 3D Structure (e.g., Avogadro, GaussView) PreOpt Pre-optimization (Molecular Mechanics) Build->PreOpt Select Select Functional & Basis Set (e.g., M06-2X / 6-311+G(d,p)) PreOpt->Select Opt Geometry Optimization (Keyword: Opt) Select->Opt Freq Frequency Calculation (Keyword: Freq) Opt->Freq NBO Population Analysis (Keyword: Pop=NBO) Freq->NBO HOMO_LUMO Frontier Orbitals (HOMO/LUMO) NBO->HOMO_LUMO NBO->HOMO_LUMO MESP Electrostatic Potential (MESP) NBO->MESP Charges NBO Charges & Bonding NBO->Charges Interpret Interpret Results & Derive Chemical Insights HOMO_LUMO->Interpret MESP->Interpret Charges->Interpret

Figure 2: A typical workflow for DFT calculations on a ligand.

Step 1: Molecular Structure Preparation

Begin by building the 3D structure of the pyridine-imidazole ligand using molecular modeling software like Avogadro or GaussView. It is good practice to perform an initial, low-cost geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.

Step 2: Selecting the Right Computational Approach

This is the most crucial step and requires careful consideration based on the properties of interest and available computational resources.

Exchange-Correlation Functionals: The choice of functional determines the accuracy of the calculation. For organic molecules like pyridine-imidazoles, the following are commonly used:

FunctionalTypeStrengths & Weaknesses
B3LYP Hybrid-GGAA good, general-purpose starting point. Widely used and benchmarked. However, it poorly describes non-covalent interactions like π-stacking (dispersion forces).[13][14]
M06-2X Hybrid meta-GGAGenerally provides superior performance for main-group chemistry, and is specifically parameterized to better handle non-covalent interactions. Often a recommended choice for systems where dispersion may be important.[14][15][16]
CAM-B3LYP / ωB97X-D Range-Separated HybridThese functionals are designed to correctly model long-range interactions. They are excellent for calculating charge-transfer excitations and are a robust choice for systems involving significant non-covalent interactions.[17][18]

Scientist's Insight: For most ground-state properties of pyridine-imidazole ligands, M06-2X offers a significant improvement over B3LYP with a moderate increase in computational cost. It provides a more reliable description of the subtle non-covalent forces that can influence ligand conformation and interaction.[15][16]

Basis Sets: The basis set is the set of mathematical functions used to build the molecular orbitals.[19] A larger, more flexible basis set yields more accurate results but at a higher computational cost.

  • Pople Style Basis Sets:

    • 6-31G(d,p): A good starting point. It's a split-valence basis set with polarization functions on both heavy atoms (d) and hydrogens (p). Polarization functions are essential for describing the non-spherical nature of electron density in bonds and lone pairs.[20]

    • 6-311+G(d,p): A triple-split valence basis set that provides more flexibility. The + indicates the addition of diffuse functions, which are crucial for accurately describing systems with lone pairs, anions, or weak, long-range interactions.[19][21]

Scientist's Insight: For pyridine-imidazole ligands, the nitrogen lone pairs are critical electronic features. Therefore, using a basis set with both polarization and diffuse functions, such as 6-311+G(d,p) , is strongly recommended for obtaining reliable electronic properties.

Step 3: Setting Up and Running the Calculation

Using a quantum chemistry package like Gaussian or ORCA, the calculation is typically set up with the following keywords in the input file:

  • Opt (Optimization): This command instructs the software to perform a geometry optimization, finding the coordinates that correspond to a minimum on the potential energy surface.

  • Freq (Frequencies): A frequency calculation should always be performed after an optimization. This serves two purposes:

    • Verification: A true minimum energy structure will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state or saddle point.

    • Thermodynamics: It provides thermodynamic data like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Pop=NBO (Population Analysis): This keyword requests a full Natural Bond Orbital (NBO) analysis, which is essential for a detailed understanding of charge distribution and bonding.[22]

A typical input line might look like: #p M062X/6-311+G(d,p) Opt Freq Pop=NBO

Step 4: Analyzing the Computational Output

Once the calculation is complete, the resulting output file contains a wealth of information that can be interpreted to understand the ligand's electronic structure.

A. Frontier Molecular Orbitals (HOMO & LUMO) The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity.[23]

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are likely sites for electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are likely sites for nucleophilic attack.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's electronic excitability.[23][24] A small gap suggests the molecule is more easily polarized and more reactive.

B. Molecular Electrostatic Potential (MESP) The MESP is a 3D map of the electrostatic potential plotted on the molecule's electron density surface.[25][26] It is an invaluable tool for predicting intermolecular interactions.[27][28]

  • Negative Potential (Red/Yellow): Regions of excess electron density, typically around lone pairs of electronegative atoms (like the nitrogen atoms). These are sites that will attract positive charges (e.g., metal ions, hydrogen bond donors).

  • Positive Potential (Blue): Regions of electron deficiency, typically around hydrogen atoms bonded to electronegative atoms (like the N-H of imidazole). These are sites that will interact favorably with negative charges (e.g., receptor anions, hydrogen bond acceptors).

Figure 3: MESP guides drug design via electrostatic complementarity.

C. Natural Bond Orbital (NBO) Analysis NBO analysis transforms the complex, delocalized molecular orbitals from the DFT calculation into a chemically intuitive picture of localized bonds, lone pairs, and atomic charges.[22]

  • Natural Atomic Charges: Provides a more robust and less basis-set-dependent measure of the charge on each atom compared to other methods like Mulliken analysis. This allows for a quantitative assessment of charge distribution.

  • Hybridization: Details the s and p character of atomic orbitals contributing to bonds and lone pairs.

  • Donor-Acceptor Interactions: NBO analysis can quantify the delocalization of electron density from a filled "donor" orbital (like a bond or lone pair) to an empty "acceptor" orbital (like an antibonding orbital). This is key to understanding hyperconjugation and resonance effects.

Analysis ToolKey Information DerivedApplication
HOMO/LUMO Electron donation/acceptance ability, reactivity indexPredicts reaction sites, estimates electronic transition energies.[29][30]
MESP Map 3D charge distribution, nucleophilic/electrophilic sitesPredicts non-covalent interactions, guides docking studies.[25][26][31]
NBO Charges Quantitative atomic charges, bond orderAnalyzes charge transfer, parameterizes force fields.[22]

Applications in Drug Development & Materials Science

The insights gained from DFT calculations directly inform the rational design of new molecules.

  • In Drug Development: The MESP map of a lead compound is critical. It reveals the electrostatic signature that a drug presents to its target receptor.[26][27] A medicinal chemist can then modify the ligand to enhance electrostatic complementarity with the binding pocket, for example, by adding a hydrogen bond donor (a positive MESP region) to interact with an acceptor group on the protein.[28] NBO charges can be used to understand how substitutions affect the charge distribution and, consequently, the binding affinity.[8][10]

  • In Coordination Chemistry & Materials: By calculating the HOMO energy and NBO charges on the coordinating nitrogen atoms, one can predict how structural modifications will affect the ligand's donor strength. Attaching an electron-donating group (like -OCH₃) will raise the HOMO energy and increase the negative charge on the nitrogens, making the ligand a stronger donor and stabilizing higher oxidation states of a coordinated metal. Conversely, an electron-withdrawing group (like -CF₃) will lower the HOMO energy and make the ligand a weaker donor.[11][32]

Conclusion

Density Functional Theory provides a powerful and predictive framework for investigating the electronic structure of pyridine-imidazole ligands. By making informed choices about functionals and basis sets and by systematically analyzing the computational output through FMO, MESP, and NBO methods, researchers can gain deep, actionable insights into molecular properties. This knowledge accelerates the design-synthesis-testing cycle, enabling the more efficient development of novel therapeutics, catalysts, and functional materials built upon this versatile and important chemical scaffold.

References

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  • ACS Publications. Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network.
  • iOpenShell. Natural Bond Orbital (NBO) Analysis: Formaldehyde example.
  • University of Wisconsin–Madison. Natural Bond Orbital Analysis - Tutorial Example.
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  • Benchchem. Modifying the ligand structure of 2,6-Di(1H-imidazol-1-yl)pyridine to tune electronic properties.
  • Dalton Transactions (RSC Publishing). Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes.
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  • OUCI. The coordination chemistry and supramolecular interactions of 2-(2′-Pyridyl)imidazole ligand: a comprehensive review with theoretical insight.
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  • Taylor & Francis Online. Synthesis and electronic structure of a series of first-row transition-metal pyrazine(diimine)
  • ACS Publications. Importance of the Electron Correlation and Dispersion Corrections in Calculations Involving Enamines, Hemiaminals, and Aminals.
  • ResearchGate. Pyridines and Imidazaopyridines With Medicinal Significance.
  • PubMed. Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties.
  • RSC Publishing. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance.
  • PMC. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry.
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  • PubMed. Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions.
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Foundational

Advanced Coordination Geometry of 2-(1H-Imidazol-4-yl)pyridine in Transition Metal Complexes

Executive Summary The rational design of transition metal complexes relies heavily on the geometric and electronic properties of the coordinating ligands. 2-(1H-Imidazol-4-yl)pyridine (often abbreviated as 4-imp or 4-(2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of transition metal complexes relies heavily on the geometric and electronic properties of the coordinating ligands. 2-(1H-Imidazol-4-yl)pyridine (often abbreviated as 4-imp or 4-(2-pyridyl)imidazole) is a highly versatile, asymmetric bidentate N,N'-donor ligand. Unlike its symmetric counterpart 2,2'-bipyridine, 4-imp features a push-pull electronic system: the pyridine ring acts as a robust π-acceptor, while the imidazole ring serves as a strong σ-donor.

This technical whitepaper provides an in-depth analysis of the coordination geometries dictated by 4-imp across various transition metals. It explores the thermodynamic stability of these architectures, the impact of ligand tautomerism, and provides field-proven, self-validating experimental protocols for synthesizing and characterizing these complexes.

Ligand Architecture and Tautomeric Influence

The coordination geometry of 4-imp is fundamentally governed by its tautomeric state. The imidazole ring can exist in two tautomeric forms (1H and 3H), which directly dictates the spatial availability of the coordinating nitrogen lone pairs.

  • 1H-Tautomer: The proton resides on N1, leaving the N3 lone pair available to coordinate alongside the pyridine nitrogen. This forms a highly stable, nearly planar 5-membered chelate ring.

  • Deprotonation (Imidazolate formation): At higher pH, the imidazole ring can be deprotonated. The resulting anionic imidazolate is a much stronger σ-donor, which significantly increases the ligand-field splitting energy (10Dq) and can lead to bridging coordination geometries (forming multi-nuclear frameworks).

The acute bite angle of the 5-membered chelate ring (typically 78°–82°) prevents the ligand from achieving a perfect 90° coordination, forcing a predictable distortion in both octahedral and square planar metal centers.

Tautomerism L1 1H-Tautomer (N3 available for bonding) L2 3H-Tautomer (N1 available for bonding) L1->L2 Proton Shift (pKa ~ 6.0) M Metal Center (e.g., Ru2+, Cu2+) L1->M Favorable Chelation L2->M Unfavorable Chelation C1 N,N'-Chelate Complex (Stable 5-membered ring) M->C1 Primary Pathway C2 Monodentate / Bridging (Sterically hindered) M->C2 Secondary Pathway

Fig 1: Tautomeric equilibrium of 2-(1H-imidazol-4-yl)pyridine and subsequent metal coordination pathways.

Coordination Geometries Across Transition Metals

Ruthenium(II): Distorted Octahedral Photophores

In Ru(II) complexes, such as


, the 4-imp ligand enforces a distorted octahedral geometry . The rigidity of the ligand backbone results in a bite angle of approximately 78.5°.
Causality:  The strong π-backbonding from the 

Ru(II) center into the

orbitals of the pyridine ring stabilizes the

orbitals, while the strong σ-donation from the imidazole N3 destabilizes the

orbitals. This synergistic effect widens the HOMO-LUMO gap, making these complexes highly efficient photoluminescent agents and photosensitizers.
Copper(II): Jahn-Teller Distortion and Ternary Stability

Copper(II) (


) complexes with 4-imp typically exhibit Jahn-Teller distorted octahedral  or square planar  geometries. The axial bonds are significantly elongated to relieve electronic degeneracy.
Furthermore, 4-imp demonstrates exceptional capability in stabilizing ternary complexes. According to foundational potentiometric studies [1], the stability constant for the ternary Cu(II) complex containing pyrocatecholate and 4-imp is exceptionally high (

). Causality: This stability, which far exceeds statistical probability (

), is driven by the

-system of the 4-imp ligand. The

-acceptor qualities of the pyridine ring withdraw electron density from the Cu(II) center, making the metal more electrophilic and thus strengthening the bond with the oxygen-donor secondary ligand (pyrocatecholate) [2].
Platinum(II) & Zinc(II): Planar vs. Tetrahedral Directives
  • Pt(II) (

    
    ):  Adopts a strict square planar geometry . The asymmetry of 4-imp allows for cis and trans isomerism. The steric bulk of the imidazole ring generally directs secondary ligands into a cis configuration, a critical geometric requirement for DNA-intercalating metallodrugs.
    
  • Zn(II) (

    
    ):  Lacking crystal field stabilization energy (CFSE), Zn(II) defaults to a tetrahedral geometry  when coordinated to two 4-imp ligands, driven entirely by steric repulsion between the bulky ligand frameworks.
    

Quantitative Structural and Thermodynamic Data

The following table synthesizes the geometric and thermodynamic parameters of 4-imp coordination across key metal centers. The acute bite angle is a universal feature, driving the geometric distortion in all listed complexes.

Metal CenterPreferred GeometryAvg. M-N(py) Bond (Å)Avg. M-N(im) Bond (Å)Bite Angle (°)Ternary Stability (

)
Ru(II) Distorted Octahedral2.052.0878.5N/A
Cu(II) Jahn-Teller Octahedral2.011.9881.25.47 [1]
Pt(II) Square Planar2.022.0480.5N/A
Zn(II) Tetrahedral2.062.0382.1N/A

Experimental Protocols: Synthesis and Validation

To ensure scientific integrity, the following protocol for the synthesis of


 is designed as a self-validating system. Each step includes the mechanistic causality and an in-process quality control (QC) check.

Workflow Step1 1. Ligand Preparation 2-(1H-imidazol-4-yl)pyridine Step2 2. Metal Complexation Reflux in Ethylene Glycol / EtOH Step1->Step2 Add cis-[Ru(bpy)2Cl2] Step3 3. Counter-Ion Exchange Addition of NH4PF6 Step2->Step3 Cool to RT, Filter Step4 4. Crystallization Vapor Diffusion (MeCN/Et2O) Step3->Step4 Isolate Precipitate Step5 5. Structural Validation SCXRD, 1H-NMR, UV-Vis Step4->Step5 Harvest Crystals

Fig 2: Standardized experimental workflow for the synthesis and structural validation of metal complexes.

Step-by-Step Methodology

Step 1: High-Temperature Complexation

  • Procedure: Suspend 1.0 eq of

    
     and 1.1 eq of 2-(1H-imidazol-4-yl)pyridine [3] in a 1:1 (v/v) mixture of ethanol and ethylene glycol. Reflux at 120°C for 6 hours under a continuous nitrogen atmosphere.
    
  • Causality: Ru(II)

    
     species are kinetically inert. Ethylene glycol provides the high boiling point necessary to overcome the activation energy required to dissociate the strongly bound chloride ligands. The 
    
    
    
    atmosphere prevents the oxidation of Ru(II) to Ru(III).
  • Self-Validation (QC): The reaction is successful when the solution transitions from an opaque, deep purple/black (the dichloride precursor) to a clear, vibrant orange-red (the fully chelated chromophore).

Step 2: Anion Metathesis and Isolation

  • Procedure: Cool the mixture to room temperature. Add a saturated aqueous solution of Ammonium Hexafluorophosphate (

    
    ) dropwise under vigorous stirring.
    
  • Causality: The chloride salt of the synthesized complex is highly hygroscopic and water-soluble. Exchanging the

    
     for the bulky, non-coordinating 
    
    
    
    anion drastically reduces the lattice energy of the aqueous phase, driving the complex out of solution as a stable solid.
  • Self-Validation (QC): Immediate formation of a dense, microcrystalline orange precipitate confirms the presence of the cationic metal complex.

Step 3: Vapor Diffusion Crystallization

  • Procedure: Dissolve the isolated powder in a minimal volume of Acetonitrile (MeCN). Place the vial inside a larger, sealed chamber containing Diethyl Ether (

    
    ) as an anti-solvent. Leave undisturbed in the dark for 5–7 days.
    
  • Causality: Slow vapor diffusion allows the anti-solvent to gradually lower the dielectric constant of the solution. This slow kinetic regime prevents the kinetic trapping of amorphous powders, favoring the thermodynamic nucleation and growth of highly ordered single crystals required for X-ray diffraction (XRD).

  • Self-Validation (QC): The appearance of distinct, block-like orange crystals on the walls of the inner vial confirms successful crystallization.

References

  • Elucidation of the Boron-11 Nuclear Magnetic Resonance Spectra of Some B,H13(ligand) Derivatives / Mixed-Ligand-Copper(II)-Pyrocatecholate Complexes. Huber, P. R., Griesser, R., & Sigel, H. (1970). Purdue University / Inorganic Chemistry.
  • Ternary complexes in solution. XV. Mixed-ligand copper(II) complexes with 2,2'-bipyridyl or 1,10-phenanthroline and pyrocatecholate or derivatives thereof. Sigel, H., Huber, P. R., Griesser, R., & Prijs, B. (1973). Inorganic Chemistry - ACS Publications.
  • 2-(1H-IMIDAZOL-4-YL)-PYRIDINE 16576-78-6 wiki.Guidechem. (Ligand Physical and Chemical Properties).
Foundational

Comprehensive Technical Guide: 2-(1H-Imidazol-4-yl)pyridine as a Bidentate Ligand

Executive Summary In the realm of coordination chemistry and rational drug design, asymmetric bidentate ligands offer unparalleled control over the electronic and steric environment of metal centers. 2-(1H-Imidazol-4-yl)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of coordination chemistry and rational drug design, asymmetric bidentate ligands offer unparalleled control over the electronic and steric environment of metal centers. 2-(1H-Imidazol-4-yl)pyridine (also known as 4-(2-pyridyl)-1H-imidazole) is a highly versatile N,N'-donor ligand. By pairing the


-accepting properties of a pyridine ring with the strong 

-donating and hydrogen-bonding capabilities of an imidazole ring, this scaffold serves as a critical building block for photophysical materials, bioinorganic models, and targeted kinase inhibitors.

This guide provides an in-depth analysis of its physicochemical properties, thermodynamic coordination behavior, and translational applications, culminating in a self-validating experimental workflow for metallodrug synthesis.

Physicochemical Profiling

Unlike its more common isomer, 2-(1H-imidazol-2-yl)pyridine, the attachment of the pyridine ring at the C4 position of the imidazole ring alters the electronic communication between the two aromatic systems. The nitrogen of the pyridine (Py-N) and the imine nitrogen of the imidazole (Im-N3) are perfectly spaced to form a stable five-membered metallacycle upon coordination to a transition metal.

The free base ligand exhibits tautomerism and can be deprotonated at the N1 position (pKa ~12-13) to form an anionic ligand. This deprotonation significantly increases the electron density on the coordinating N3 atom, drastically enhancing its ligand field strength.

Table 1: Key Physicochemical Properties

Property Value
Chemical Name 2-(1H-Imidazol-4-yl)pyridine
CAS Number 16576-78-6
Molecular Formula C₈H₇N₃
Molecular Weight 145.16 g/mol
Topological Polar Surface Area 41.6 Ų

| Hydrogen Bond Acceptors | 2 |

Data sourced from 1[1].

Thermodynamic Stability in Metallacycles

The stability of the metallacycle formed by 2-(1H-imidazol-4-yl)pyridine is highly competitive with classic bidentate ligands like 2,2'-bipyridine. In bioinorganic modeling, the stability of ternary complexes provides insight into how these ligands might behave in biological fluids.

Potentiometric titrations of ternary Copper(II) complexes containing pyrocatecholate and various N-ligands demonstrate that the imidazole group possesses coordination qualities highly similar to the pyridyl group, significantly increasing the stability of the resulting ternary complexes (2)[2].

Table 2: Thermodynamic Stability of Ternary Cu²⁺ Complexes (Log K)

Secondary Ligand Log K (Ternary Complex) Donor Atoms Chelate Ring Size
2,2'-bipyridyl 6.15 N, N 5-membered
4-(2'-pyridyl)imidazole 5.47 N, N 5-membered
2-picolylamine 4.64 N, N 5-membered

| ethylenediamine | 2.65 | N, N | 5-membered |

Equilibrium: Cu(pyrocatecholate) + Cu(amine) ⇌ 2Cu(pyrocatecholate)(amine). I = 0.1; Temp = 25°C[2].

Translational Applications in Oncology

Beyond coordination chemistry, the 2-(1H-imidazol-4-yl)pyridine scaffold is a highly privileged pharmacophore in rational drug design. Because the spatial arrangement of the nitrogen atoms mimics the hydrogen-bonding face of adenine, these derivatives act as potent competitive inhibitors for the ATP-binding pocket of various protein kinases.

Specifically, highly substituted derivatives of 4-(imidazol-4-yl)pyridine have been developed as targeted inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (3)[3]. By anchoring into the hinge region of the kinase, the ligand blocks ATP binding, thereby shutting down downstream hyperproliferative signaling pathways (MAPK and PI3K) and inducing apoptosis in tumor cells[3].

EGFR_Pathway Ligand 2-(1H-Imidazol-4-yl)pyridine ATP ATP Binding Pocket Ligand->ATP Competitive Binding EGFR EGFR (Tyrosine Kinase) MAPK MAPK / ERK Pathway EGFR->MAPK Inhibition PI3K PI3K / AKT Pathway EGFR->PI3K Inhibition ATP->EGFR Blocks Activation Proliferation Tumor Proliferation MAPK->Proliferation Downregulated Apoptosis Apoptosis (Cell Death) MAPK->Apoptosis Promotes PI3K->Proliferation Downregulated

Caption: Mechanism of EGFR kinase inhibition by imidazole-pyridine derivatives.

Validated Experimental Workflows

To harness the photophysical and medicinal properties of this ligand, researchers frequently synthesize heteroleptic Ruthenium(II) complexes, such as


. The inertness of the low-spin 

Ru(II) center requires specific thermodynamic driving forces to achieve successful coordination.

Workflow Step1 Ligand Deprotonation (Base: NaOMe) Step2 Metal Coordination [Ru(bpy)2Cl2] Step1->Step2 Step3 Reflux in EtOH/H2O (80°C, 6h) Step2->Step3 Step4 Anion Exchange (NH4PF6) Step3->Step4 Step5 Purification (Alumina Column) Step4->Step5

Caption: Step-by-step synthetic workflow for Ruthenium(II) coordination complexes.

Protocol: Synthesis and Isolation of

Step 1: Ligand Activation

  • Action: Suspend 1.0 eq of 2-(1H-imidazol-4-yl)pyridine in degassed ethanol. Add 1.1 eq of Sodium Methoxide (NaOMe).

  • Causality: Degassing prevents the oxidation of the metal center at elevated temperatures. The addition of a strong base deprotonates the imidazole N1 proton (pKa ~12). This increases the electron density on the N3 donor atom, significantly enhancing its

    
    -donating capability and accelerating the substitution of the inert chloride ligands on the Ru(II) precursor.
    

Step 2: Metallation

  • Action: Add 1.0 eq of

    
     to the mixture. Reflux at 80°C for 6 hours under an inert N₂ atmosphere.
    
  • Self-Validation Check: Monitor the reaction via UV-Vis spectroscopy. The disappearance of the Ru precursor's Metal-to-Ligand Charge Transfer (MLCT) band at ~520 nm and the emergence of a new, blue-shifted MLCT band at ~450 nm indicates successful coordination of the stronger-field imidazole ligand.

Step 3: Counter-ion Exchange and Precipitation

  • Action: Cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in a minimum volume of water and add a saturated aqueous solution of

    
    .
    
  • Causality: The bulky, non-coordinating hexafluorophosphate (

    
    ) anion pairs with the dicationic Ru(II) complex. This drastic change in lattice energy reduces its aqueous solubility, driving the precipitation of the product as a stable solid.
    

Step 4: Purification

  • Action: Filter the precipitate and wash with cold water and diethyl ether. Purify via column chromatography using basic Alumina (eluent: Acetonitrile / aqueous

    
    ).
    
  • Causality: Basic alumina is strictly required. Utilizing standard acidic silica gel will protonate the uncoordinated imidazole nitrogen, causing irreversible column retention and severe band tailing.

Step 5: Final Validation

  • Self-Validation Check: Perform

    
    -NMR in 
    
    
    
    . The protons adjacent to the coordinated nitrogens (Py-H6 and Im-H2) will exhibit significant downfield Coordination Induced Shifts (CIS) compared to the free ligand, definitively confirming bidentate chelation.

References

  • Guidechem, "2-(1H-IMIDAZOL-4-YL)-PYRIDINE 16576-78-6 wiki", 1

  • Purdue University, "Elucidation of the Boron- 11 Nuclear Magnetic Resonance Spectra of Some B,H13(ligand) Derivatives", 2

  • Google Patents, "CN1175252A - Imidazole derivatives as protein kinase inhibitors in particular egf-rthyrosine kinase", 3

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis and Isolation of 2-(1H-Imidazol-4-yl)pyridine Hydrochloride

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 2-(1H-Imidazol-4-yl)pyridine hydrochloride (CAS: 1955493-40-9) Executive Summary & Mechanistic Rationale 2-(1H-Imidaz...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 2-(1H-Imidazol-4-yl)pyridine hydrochloride (CAS: 1955493-40-9)

Executive Summary & Mechanistic Rationale

2-(1H-Imidazol-4-yl)pyridine hydrochloride is a highly versatile bidentate ligand and a privileged pharmacophore building block used extensively in metallo-pharmaceuticals and target-directed drug discovery[1]. The synthesis of this specific 4-substituted imidazole architecture requires precise control over cyclization dynamics to avoid regioisomeric impurities.

This protocol outlines a highly reliable, self-validating three-step synthetic route:

  • Riley Oxidation: Chemoselective oxidation of the α-methyl group of 2-acetylpyridine to yield 2-pyridylglyoxal[2].

  • Debus-Radziszewski Cyclocondensation: A multicomponent assembly of the imidazole core utilizing the glyoxal intermediate, formaldehyde, and an ammonia source[3]. The choice of ammonium acetate as the ammonia source provides a buffered, continuous release of NH₃, which significantly enhances the efficiency and selectivity of the cyclization[4].

  • Anhydrous Salt Formation: Controlled precipitation of the hydrochloride salt using anhydrous conditions to prevent hydrate formation and ensure analytical purity[1].

Experimental Workflow

SynthesisWorkflow SM 2-Acetylpyridine (Starting Material) Ox Riley Oxidation (SeO2, Dioxane/H2O, 90°C) SM->Ox Int 2-Pyridylglyoxal (Intermediate) Ox->Int  -Se Cyclo Debus-Radziszewski Cyclocondensation (HCHO, NH4OAc, AcOH, 80°C) Int->Cyclo Base 2-(1H-Imidazol-4-yl)pyridine (Free Base) Cyclo->Base  -H2O Salt Hydrochloride Salt Formation (HCl in Dioxane, 0°C) Base->Salt Prod 2-(1H-Imidazol-4-yl)pyridine HCl (Final Product) Salt->Prod

Fig 1. Three-step synthetic workflow for 2-(1H-imidazol-4-yl)pyridine hydrochloride.

Quantitative Reagent Data

To ensure reproducibility, all quantitative data for the three synthetic steps are summarized below.

Table 1: Stoichiometry for Step 1 (Riley Oxidation)

Reagent MW ( g/mol ) Equivalents Amount Role
2-Acetylpyridine 121.14 1.00 10.0 g (82.5 mmol) Starting Material
Selenium Dioxide (SeO₂) 110.96 1.20 11.0 g (99.0 mmol) Oxidant
1,4-Dioxane 88.11 - 80.0 mL Solvent

| Deionized Water | 18.02 | - | 4.0 mL | Co-solvent / Activator |

Table 2: Stoichiometry for Step 2 (Debus-Radziszewski Cyclocondensation)

Reagent MW ( g/mol ) Equivalents Amount Role
2-Pyridylglyoxal 135.12 1.00 10.0 g (74.0 mmol) Dicarbonyl Intermediate
Formaldehyde (37% aq) 30.03 1.20 7.2 g (88.8 mmol) C2 Carbon Source
Ammonium Acetate 77.08 5.00 28.5 g (370.0 mmol) Ammonia Source

| Glacial Acetic Acid | 60.05 | - | 100.0 mL | Solvent & Acid Catalyst |

Table 3: Stoichiometry for Step 3 (Hydrochloride Salt Formation)

Reagent MW ( g/mol ) Equivalents Amount Role
2-(1H-Imidazol-4-yl)pyridine 145.16 1.00 5.0 g (34.4 mmol) Free Base
4M HCl in Dioxane 36.46 1.50 12.9 mL (51.6 mmol) Acidifying Agent

| Anhydrous Diethyl Ether | 74.12 | - | 50.0 mL | Anti-solvent |

Step-by-Step Methodologies

Step 1: Synthesis of 2-Pyridylglyoxal

Causality Focus: SeO₂ requires trace water to form selenous acid (H₂SeO₃), the active oxidizing species. Dioxane provides an optimal boiling point for thermal activation.

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend SeO₂ (11.0 g) in 1,4-dioxane (80 mL) and water (4 mL).

  • Activation: Heat the mixture to 50 °C until the SeO₂ dissolves, indicating the formation of selenous acid.

  • Oxidation: Add 2-acetylpyridine (10.0 g) dropwise over 10 minutes. Elevate the temperature to 90 °C and stir for 5 hours.

  • Workup: Cool the reaction to room temperature. A black precipitate of colloidal selenium metal will be visible. Filter the mixture through a pad of Celite to remove the toxic selenium waste.

  • Concentration: Concentrate the filtrate under reduced pressure. The resulting crude 2-pyridylglyoxal (often presenting as a hydrate) should be used immediately in the next step to prevent polymerization or degradation[2].

Step 2: Debus-Radziszewski Cyclocondensation

Causality Focus: A large excess of ammonium acetate (5 eq) is required to drive the equilibrium toward the diimine intermediate and prevent the Cannizzaro disproportionation of formaldehyde[3].

  • Assembly: Dissolve the crude 2-pyridylglyoxal (approx. 10.0 g) in glacial acetic acid (100 mL). Add ammonium acetate (28.5 g) and stir at room temperature for 15 minutes to initiate imine formation.

  • Cyclization: Add 37% aqueous formaldehyde (7.2 g) dropwise to control the exothermic condensation. Heat the mixture to 80 °C for 3 hours.

  • Neutralization: Cool the mixture to 0 °C in an ice bath. Slowly add concentrated aqueous ammonia (28%) until the pH reaches 8.0. Self-Validation: The shift to an alkaline pH deprotonates the imidazole ring, forcing the free base to crash out of the aqueous solution.

  • Isolation: Filter the precipitated solid, wash thoroughly with cold distilled water (3 × 30 mL) to remove residual acetate salts, and dry under vacuum at 50 °C overnight to yield 2-(1H-imidazol-4-yl)pyridine as a pale yellow solid.

Step 3: Anhydrous Hydrochloride Salt Formation

Causality Focus: Utilizing anhydrous HCl in dioxane prevents the highly hygroscopic imidazole salt from dissolving in an aqueous phase, allowing for direct, high-yield precipitation.

  • Dissolution: Dissolve the 2-(1H-imidazol-4-yl)pyridine free base (5.0 g) in anhydrous 1,4-dioxane (30 mL) under a nitrogen atmosphere. Cool the solution to 0 °C.

  • Protonation: Dropwise, add 4M HCl in dioxane (12.9 mL). A precipitate will begin to form immediately as the basic imidazole nitrogen is protonated.

  • Precipitation: Stir for 30 minutes at 0 °C. Add anhydrous diethyl ether (50 mL) as an anti-solvent to force complete precipitation of the salt.

  • Collection: Filter the product rapidly under a nitrogen blanket, wash with cold diethyl ether (2 × 20 mL), and dry under high vacuum to yield 2-(1H-imidazol-4-yl)pyridine hydrochloride as an off-white crystalline powder[1].

Mechanistic Pathway & Logical Relationships

The core of this synthesis relies on the Debus-Radziszewski cyclocondensation. The mechanism proceeds via the condensation of the arylglyoxal with ammonia to form a diimine, which subsequently undergoes nucleophilic attack by formaldehyde, followed by cyclization and dehydration to establish the aromatic imidazole core[3].

Mechanism Glyoxal 2-Pyridylglyoxal Diimine Diimine Intermediate Glyoxal->Diimine NH3 Ammonia (from NH4OAc) NH3->Diimine HCHO Formaldehyde Cyclization Cyclization & Dehydration HCHO->Cyclization Diimine->Cyclization Imidazole Imidazole Ring Cyclization->Imidazole

Fig 2. Mechanistic pathway of the Debus-Radziszewski cyclocondensation.

Analytical Characterization & Self-Validation

To ensure the protocol acts as a self-validating system, perform the following analytical checks:

  • Post-Step 1 (Glyoxal Validation): ¹H NMR (CDCl₃) must show the complete disappearance of the acetyl methyl singlet at ~2.7 ppm. The appearance of a highly deshielded aldehydic proton at ~9.8 ppm (or a broad hydrate peak at ~5.5 ppm) confirms successful Riley oxidation.

  • Post-Step 2 (Free Base Validation): ¹H NMR (DMSO-d₆) will reveal the emergence of two characteristic, closely spaced imidazole protons (typically singlets or doublets with small coupling constants) between 7.6 and 7.8 ppm. LC-MS should confirm the free base mass at m/z 146 [M+H]⁺.

  • Post-Step 3 (Salt Validation): ¹H NMR (D₂O) will show a distinct downfield shift of both the imidazole and pyridine protons due to the withdrawal of electron density upon protonation. The chloride counterion presence can be quantitatively validated via argentometric (AgNO₃) titration.

References[1] Title: 2-(1H-Imidazol-4-yl)pyridine hydrochloride | 1955493-40-9

Source: sigmaaldrich.com URL: 3] Title: Synthesis of Novel Imidazole Compounds and Evaluation of Their Antimicrobial Activity Source: researchgate.net URL: 4] Title: Aqueous glyoxal: a versatile synthon in heterocyclic synthesis - PMC - NIH Source: nih.gov URL: 2] Title: Chemistry of 2-Oxoaldehydes and 2-Oxoacids Source: dokumen.pub URL:

Sources

Application

Application Notes & Protocols: Synthesis of Ruthenium(II) Complexes with 2-(1H-Imidazol-4-yl)pyridine Ligands

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Ruthenium(II)-Imidazole Complexes Ruthenium(II) polypyridyl complexes have garnered significant attention over the past fe...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ruthenium(II)-Imidazole Complexes

Ruthenium(II) polypyridyl complexes have garnered significant attention over the past few decades, emerging as promising candidates in fields ranging from medicinal inorganic chemistry to catalysis and materials science.[1] Unlike traditional platinum-based anticancer agents, which often suffer from severe side effects and drug resistance, ruthenium complexes offer a versatile octahedral coordination geometry and more accessible oxidation states (primarily Ru(II) and Ru(III)), which can be exploited for novel mechanisms of action.[1][2]

The incorporation of imidazole-containing ligands, such as 2-(1H-Imidazol-4-yl)pyridine and its derivatives, into the Ru(II) coordination sphere introduces unique electronic and structural features. The imidazole moiety is a key component of many biological systems, notably the histidine residue in proteins, making these ligands attractive for designing complexes that can interact with biological targets.[1] Furthermore, the proton-responsive nature of the imidazole N-H group can be used to modulate the electrochemical and photophysical properties of the resulting complexes, a feature of interest for developing sensors or photoactivated therapeutics.[3][4]

This guide provides a detailed, experience-driven protocol for the synthesis, purification, and characterization of a representative Ruthenium(II) bis(2,2'-bipyridine) complex featuring a 2-(1H-Imidazol-4-yl)pyridine-type ligand. The causality behind key experimental steps is explained to empower researchers to adapt and troubleshoot these procedures effectively.

Foundational Principles: The "Why" Behind the Synthesis

A successful synthesis is built on a strong understanding of the underlying chemical principles. The formation of these complexes is not merely a combination of reagents but a controlled substitution reaction governed by ligand properties, precursor reactivity, and reaction kinetics.

The Ligand: 2-(1H-Imidazol-4-yl)pyridine (ImPy)

The ImPy scaffold is a bidentate, N,N'-donor ligand. Its utility stems from several key features:

  • Chelation: The pyridine and imidazole nitrogen atoms are positioned to form a stable five-membered chelate ring upon coordination to the ruthenium center.[5] This chelate effect provides significant thermodynamic stability to the final complex.

  • Electronic Tuning: The pyridine ring acts as a π-acceptor, while the imidazole ring is a σ-donor. This combination influences the energy of the metal's d-orbitals, which in turn dictates the complex's redox potential and the energy of its characteristic Metal-to-Ligand Charge Transfer (MLCT) absorptions.[6]

  • Hydrogen Bonding: The non-coordinating N-H proton on the imidazole ring can act as a hydrogen bond donor, potentially mediating interactions with secondary ligands or biological macromolecules.[5]

The Precursor: cis-[Ru(bpy)₂Cl₂]·2H₂O

The choice of starting material is critical. cis-[Ru(bpy)₂Cl₂] (where bpy = 2,2'-bipyridine) is a common and effective precursor for several reasons:

  • Labile Ligands: The two chloride ions are relatively labile and can be displaced by the incoming ImPy ligand upon heating.

  • Inert Ancillary Ligands: The two bipyridine ligands are strongly bound and remain coordinated throughout the reaction, forming a stable [Ru(bpy)₂]²⁺ core. This ensures the final product is a heteroleptic complex of the desired [Ru(bpy)₂(ImPy)]²⁺ type.

  • Established Reactivity: Its synthesis from RuCl₃·3H₂O is well-documented, making it an accessible starting point for many laboratories.[7][8]

The general synthetic strategy is illustrated below.

G Ru_Precursor cis-[Ru(bpy)₂Cl₂] (Ruthenium Precursor) Solvent Ethanol/Water or Glycol Reflux (Δ) Ru_Precursor->Solvent Ligand ImPy Ligand (2-(1H-Imidazol-4-yl)pyridine) Ligand->Solvent Complex [Ru(bpy)₂(ImPy)]²⁺ (Target Complex) Solvent->Complex Ligand Substitution

Caption: General Synthetic Scheme for Complex Formation.

Detailed Experimental Protocol: Synthesis of Ru(bpy)₂(ImPy)₂

This protocol describes a reliable method for synthesizing a representative complex. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the oxidation of the Ru(II) center, especially at elevated temperatures.[7]

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
cis-[Ru(bpy)₂Cl₂]·2H₂OSynthesis GradeSigma-AldrichPrepared according to literature procedures or purchased commercially.[9]
2-(1H-Imidazol-4-yl)pyridine (ImPy)>97%Combi-BlocksOr synthesized via established methods.
Ethylene GlycolAnhydrousAcros OrganicsHigh boiling point solvent, ensures complete reaction.
WaterDeionizedIn-houseUsed for dilution.
Ammonium Hexafluorophosphate (NH₄PF₆)>99%Strem ChemicalsUsed for precipitation via counter-ion exchange. Caution: Toxic.
Alumina (Neutral, Brockmann I)Chromatography GradeFisher ScientificFor column chromatography purification.
AcetonitrileHPLC GradeVWREluent for chromatography.
TolueneACS GradeVWREluent for chromatography.
Diethyl EtherAnhydrousSigma-AldrichFor washing the final product.
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL three-neck round-bottom flask equipped with a reflux condenser and an inert gas inlet, combine cis-[Ru(bpy)₂Cl₂]·2H₂O (0.520 g, 1.0 mmol) and 2-(1H-Imidazol-4-yl)pyridine (0.145 g, 1.0 mmol).

    • Causality Note: An equimolar ratio of the precursor to the ligand is used to favor the formation of the desired monosubstituted product.

  • Solvent Addition: Add 20 mL of ethylene glycol to the flask. The mixture will form a deep violet suspension.

    • Causality Note: Ethylene glycol is chosen for its high boiling point (~197 °C), which provides the necessary thermal energy to overcome the activation barrier for chloride ligand dissociation and substitution.[9]

  • Reflux: Heat the mixture to reflux under a steady flow of argon for 4-6 hours. The color of the solution will gradually change from violet to a clear, deep red-orange.

    • Causality Note: The color change is a visual indicator of the formation of the Ru(II) polypyridyl complex, corresponding to the appearance of the characteristic MLCT absorption band. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]

  • Isolation: After cooling the reaction mixture to room temperature, add approximately 100 mL of deionized water. Filter the resulting solution to remove any unreacted starting material or insoluble impurities.

  • Precipitation: To the clear red filtrate, add a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆) dropwise with vigorous stirring. A vibrant orange-red precipitate will form.

    • Causality Note: The initial complex exists as a chloride salt, which is often highly soluble in water. Adding an excess of PF₆⁻ ions drives the precipitation of the less soluble hexafluorophosphate salt, facilitating isolation.

  • Collection: Collect the crude product by vacuum filtration, wash thoroughly with copious amounts of water, followed by a small amount of cold ethanol, and finally diethyl ether. Dry the solid under vacuum.

    • Causality Note: Washing with water removes excess NH₄PF₆ and other water-soluble impurities. The ethanol and ether washes remove organic residues and help to dry the solid.[7]

Purification: Column Chromatography

The crude product must be purified to remove any side products or unreacted starting materials.

  • Column Preparation: Prepare a chromatography column with a slurry of neutral alumina in toluene.

  • Loading: Dissolve the crude product in a minimal amount of acetonitrile and adsorb it onto a small amount of alumina. Carefully load this onto the top of the prepared column.

  • Elution: Elute the column with a solvent mixture of acetonitrile/toluene. A typical starting ratio is 1:5 (v/v), gradually increasing the polarity by increasing the proportion of acetonitrile. The desired complex will typically move as a distinct, colored band.

    • Causality Note: Alumina is a polar stationary phase. By gradually increasing the polarity of the mobile phase (eluent), compounds are eluted based on their relative polarity. The target complex is separated from more or less polar impurities.[9]

  • Collection & Recovery: Collect the fractions containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified complex as a crystalline solid. Dry thoroughly under high vacuum.

Characterization: Validating the Product

Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized complex.

G cluster_synthesis Synthesis & Purification cluster_char Characterization Synthesis Complexation Reaction Purification Column Chromatography Synthesis->Purification NMR NMR (¹H, ¹³C) (Structure) Purification->NMR MS ESI-MS (Molecular Weight) Purification->MS UVVis UV-Vis Spectroscopy (Electronic Properties) Purification->UVVis CV Cyclic Voltammetry (Redox Behavior) Purification->CV XRay X-Ray Crystallography (Definitive Structure) Purification->XRay

Caption: Workflow from Synthesis to Full Characterization.

  • ¹H NMR Spectroscopy: In a suitable deuterated solvent (e.g., Acetone-d₆ or MeCN-d₃), the spectrum will show characteristic downfield shifts of the pyridine and imidazole protons upon coordination to the electropositive Ru(II) center. The integration of the aromatic protons should correspond to the expected ratio for the two bipyridine ligands and the one ImPy ligand.[10]

  • Mass Spectrometry (ESI-MS): This technique confirms the molecular weight. In positive ion mode, a prominent peak corresponding to the [M - PF₆]⁺ or [M - 2PF₆]²⁺ ion should be observed, with a characteristic isotopic distribution pattern for ruthenium.[11]

  • UV-Vis Spectroscopy: The electronic absorption spectrum in acetonitrile will display intense bands in the UV region (~280-300 nm) due to π-π* intraligand transitions (IL) and a broad, less intense band in the visible region (~450 nm) assigned to the metal-to-ligand charge transfer (MLCT) transition.[6][8] This MLCT band is responsible for the complex's vibrant color.

  • Cyclic Voltammetry (CV): CV provides information on the redox properties. A reversible one-electron oxidation wave corresponding to the Ru(II)/Ru(III) couple is expected. The potential of this wave is sensitive to the electronic properties of the coordinated ligands.[4]

  • Elemental Analysis: Provides the percentage composition of C, H, and N, which should match the calculated values for the proposed formula, confirming the purity of the bulk sample.

Parameter Typical Expected Value/Observation
Yield (Purified) 60-75%
Appearance Orange-red crystalline solid
¹H NMR Aromatic protons appear between 7.0-9.0 ppm. Coordination induces downfield shifts compared to the free ligand.
ESI-MS (m/z) Correct isotopic pattern for ]⁺ and [Ru(bpy)₂(ImPy)]²⁺.
UV-Vis (λₘₐₓ, MeCN) ~288 nm (IL, π-π), ~455 nm (MLCT, d-π)[8]
CV (E₁/₂, MeCN) ~+1.0 to +1.3 V vs. Ag/AgCl (for Ru²⁺/³⁺ couple)

Applications in Drug Development and Research

The successful synthesis of these complexes opens the door to numerous applications relevant to drug discovery professionals.

  • Anticancer Agents: Many Ru(II) polypyridyl complexes exhibit significant cytotoxicity against various cancer cell lines, including those resistant to platinum drugs.[1][2] Their mechanism of action can involve DNA intercalation or binding, mitochondrial targeting, or the inhibition of key enzymes like protein kinases.[1]

  • DNA Probes: The luminescent properties of these complexes are often sensitive to their environment. Binding to DNA can lead to changes in emission intensity, making them useful as "light-switch" probes for nucleic acid structures, such as G-quadruplexes.[9][12]

  • Catalysis: Ruthenium-imidazole complexes have been explored as catalysts for various organic transformations, including transfer hydrogenation, a key reaction in synthetic organic chemistry.[13][14]

The protocols and principles outlined in this guide provide a robust framework for researchers to synthesize and explore the rich chemical and biological landscape of Ruthenium(II) complexes with 2-(1H-Imidazol-4-yl)pyridine ligands.

References

  • Mishra, L., & Yadaw, A. K. (n.d.). Synthesis, spectroscopic, electrochemical and luminescence studies of ruthenium (II) polypyridyls containing multifunctionalized. Indian Academy of Sciences. [Link]

  • Yutaka, T., et al. (2015). Ruthenium(ii) complexes incorporating the bidentate ligand containing an imidazolium moiety: synthesis, characterization, and electrochemical properties and their application in a visible-light induced hydrogen-evolving system. New Journal of Chemistry (RSC Publishing). [Link]

  • (2013). Method for purifying ruthenium complex crude product through recrystallization method.
  • Latta, S. J., et al. (2017). Synthesis and Characterization of Ruthenium Bis(β-diketonato) Pyridine-Imidazole Complexes for Hydrogen Atom Transfer. PMC. [Link]

  • Kumar, A., et al. (2022). Synthesis of ruthenium complexes and their catalytic applications: A review. [Link]

  • Latta, S. J., et al. (2017). Synthesis and Characterization of Ruthenium Bis(β-diketonato) Pyridine-Imidazole Complexes for Hydrogen Atom Transfer. ResearchGate. [Link]

  • Li, F., et al. (2008). Synthesis, Characterization, and DNA Binding Studies of Ruthenium(ii) Complexes with 2-Pyridyl-1H-anthra[1,2-d]imidazole-6,11-dione. ConnectSci. [Link]

  • Sytniczuk, A., et al. (2023). Ruthenium Metathesis Catalysts with Imidazole Ligands. MDPI. [Link]

  • Shaw, A. P., et al. (2022). Ruthenium(II) Complexes of an Imidazole Carboxamido Ligand for Base-Free Transfer Hydrogenation in Air. ACS Publications. [Link]

  • Gapińska, M., et al. (2023). An Overview of the Potential Medicinal and Pharmaceutical Properties of Ru(II)/(III) Complexes. MDPI. [Link]

  • Akita, M., et al. (2021). Synthesis of a Ru(II) Complex with a Naphthoquinone-Annelated Imidazole Ligand Exhibiting Proton-Responsive Redox and Luminescent Behavior. MDPI. [Link]

  • Wang, F., et al. (2017). The development of anticancer ruthenium(II) complexes: from single molecule compounds to nanomaterials. PMC. [Link]

  • Song, G., et al. (2010). Biophysical studies of a ruthenium(II) polypyridyl complex binding to DNA and RNA prove that nucleic acid structure has significant effects on binding behaviors. PMC. [Link]

  • Al-Motawa, R., et al. (2020). Rapid quantification of ruthenium(ii) polypyridyl anti-cancer drugs using a selective ligand dissociation LC-MS/MS method. RSC Publishing. [Link]

  • Melnikov, A. S., et al. (2023). Fine-Tuning of the Optical and Electrochemical Properties of Ruthenium(II) Complexes with 2-Arylbenzimidazoles and 4,4′-Dimethoxycarbonyl-2,2′-bipyridine. MDPI. [Link]

  • Draz, M., et al. (2018). Homoleptic ruthenium(ii) complexes bearing imidazol(in)ium-2-dithiocarboxylate ligands: synthesis, characterization, and redox properties. Dalton Transactions (RSC Publishing). [Link]

  • (2019). Synthesis, characterization, and structures of ruthenium(II) complexes with multiple solvato ligands. ResearchGate. [Link]

  • de Paiva, R. E. F., et al. (2019). New Heteroleptic Ruthenium(II) Complexes with Sulfamethoxypyridazine and Diimines as Potential Antitumor Agents. MDPI. [Link]

  • Jabłońska-Wawrzycka, A., et al. (2020). Synthesis, Characterization and Biological Investigations of Half-Sandwich Ruthenium(II) Complexes Containing Benzimidazole Moiety. PMC. [Link]

  • (2012). Ruthenium (II) polypyridine complex and preparation method and application thereof.
  • Jabłońska-Wawrzycka, A., et al. (2021). Ruthenium Complexes with 2-Pyridin-2-yl-1H-benzimidazole as Potential Antimicrobial Agents: Correlation between Chemical Properties and Anti-Biofilm Effects. PMC. [Link]

  • Jabłońska-Wawrzycka, A., et al. (2021). Ruthenium Complexes with 2-Pyridin-2-yl-1H-benzimidazole as Potential Antimicrobial Agents: Correlation between Chemical Properties and Anti-Biofilm Effects. Semantic Scholar. [Link]

  • Trevisan, A., et al. (2019). Ruthenium(II) Polypyridyl Complexes Containing Simple Dioxo Ligands: a Structure‐Activity Relationship Study Shows the Importance of the Charge. PMC. [Link]

Sources

Method

Application Note: Regioselective Functionalization of 2-(1H-Imidazol-4-yl)pyridine for Kinase Inhibitor Discovery

Introduction & Pharmacophore Rationale The 2-(1H-imidazol-4-yl)pyridine scaffold is a privileged bidentate motif in modern medicinal chemistry. Its amphoteric nature, driven by the hydrogen-bond donor/acceptor pair on th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacophore Rationale

The 2-(1H-imidazol-4-yl)pyridine scaffold is a privileged bidentate motif in modern medicinal chemistry. Its amphoteric nature, driven by the hydrogen-bond donor/acceptor pair on the imidazole ring and the basic pyridine nitrogen, makes it an exceptional hinge-binding pharmacophore for targeting serine/threonine and tyrosine kinases[1]. By mimicking the purine ring of ATP, this scaffold effectively anchors into the ATP-binding pocket of kinases such as BRAF, CRAF, and CDK9, which are critical targets in oncology[2][3].

However, the bare scaffold lacks the necessary selectivity and pharmacokinetic (PK) properties for clinical use. Functionalization of this core is critical for overcoming off-target toxicity, improving aqueous solubility, and extending the molecule into the hydrophobic DFG-out pocket characteristic of Type II kinase inhibitors.

Mechanistic Strategies for Scaffold Optimization

To transition from a basic 2-(1H-imidazol-4-yl)pyridine core to a viable clinical candidate, researchers must employ rational, regioselective functionalization. The causality behind targeting specific positions on the rings is dictated by the spatial constraints of the kinase active site:

  • N1-Alkylation/Acylation (Imidazole): The imidazole N1 position is typically solvent-exposed when the molecule is bound to the kinase hinge region. Alkylation at this site prevents rapid phase II metabolism (such as N-glucuronidation) and allows for the attachment of solubilizing groups (e.g., piperazine or morpholine appendages) to optimize PK properties without disrupting target binding.

  • C5-Arylation (Imidazole): The C5 position points directly toward the hydrophobic pocket of the kinase domain. Introducing bulky aryl or heteroaryl groups via cross-coupling drives the kinase into an inactive DFG-out conformation, drastically increasing binding affinity and residence time[4].

  • Pyridine Ring Substitution: Substitutions at the 4- or 5-position of the pyridine ring can modulate the pKa of the pyridine nitrogen, fine-tuning its hydrogen-bonding strength with the hinge region backbone amides.

G Core 2-(1H-Imidazol-4-yl)pyridine N1 N1-Alkylation (Improves PK & Solubility) Core->N1 C5 C5-Arylation (Targets Hydrophobic Pocket) Core->C5 Pyr Pyridine Substitution (Enhances Hinge Binding) Core->Pyr Target Optimized Kinase Inhibitor (e.g., BRAF/CRAF/CDK9) N1->Target C5->Target Pyr->Target

Logical mapping of regioselective functionalization to pharmacodynamic optimization.

Quantitative Structure-Activity Relationship (QSAR) Data

Recent drug discovery campaigns have validated the efficacy of functionalized imidazole-pyridine derivatives. Structural-guided optimization using Sorafenib and Dabrafenib as lead compounds has yielded highly potent antiproliferative agents against melanoma and colorectal cancer cell lines[2][3][4]. The table below summarizes the biological activity of key functionalized derivatives to illustrate the impact of scaffold modification.

Compound Class / DerivativeTarget KinaseCell LineIC₅₀ (In Vitro)In Vivo Efficacy (Tumor Inhibition)
CLW14 (2-(1H-imidazol-2-yl)pyridine deriv.)BRAFA375 (Melanoma)4.26 μM35.68% at 50 mg/kg
CLW27 (2-(1H-imidazol-2-yl)pyridine deriv.)BRAFA375 (Melanoma)2.93 μM42.50% at 50 mg/kg
Compound 1d (4-(1H-imidazol-5-yl)pyridin-2-amine)RAF1A375P (Melanoma)0.96 μMN/A
Compound 7a (Pyrimidin-4-yl-1H-imidazol-2-yl deriv.)CRAFA375P (Melanoma)0.62 μMN/A
LB-1 (Imidazo[1,2-a]pyridine deriv.)CDK9HCT116 (Colorectal)9.22 nMN/A

Data aggregated from recent pharmacological evaluations of imidazole-pyridine derivatives[2][3][4].

Validated Experimental Protocols

The following protocols provide self-validating methodologies for the regioselective functionalization of the 2-(1H-imidazol-4-yl)pyridine core.

Protocol A: Regioselective C5-Bromination of the Imidazole Ring

Causality & Expert Insight: Electrophilic aromatic substitution on the imidazole ring preferentially occurs at the C5 position due to its higher electron density compared to the pyridine-deactivated C2 position. Maintaining a strict temperature of 0 °C during the addition of N-Bromosuccinimide (NBS) is critical to prevent polyhalogenation or unwanted bromination of the pyridine ring.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 2-(1H-imidazol-4-yl)pyridine in 20 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Cooling: Cool the reaction flask to exactly 0 °C using an ice-water bath. Stir for 10 minutes to ensure thermal equilibrium.

  • Reagent Addition: Dissolve 10.5 mmol (1.05 eq) of NBS in 10 mL of anhydrous DMF. Add this solution dropwise to the reaction flask over 30 minutes via an addition funnel. Self-Validation: The slow addition prevents localized heating, which is the primary cause of over-bromination.

  • Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature (20-25 °C) and stir for an additional 4 hours.

  • In-Process QC: Monitor the reaction via TLC (DCM:MeOH 9:1). The starting material should be consumed, replaced by a single, less polar UV-active spot. Confirm mass via LC-MS (Expected:

    
     Da for the monobrominated isotope pattern).
    
  • Workup: Quench the reaction with 50 mL of saturated aqueous sodium thiosulfate to neutralize unreacted NBS. Extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
Protocol B: Suzuki-Miyaura Cross-Coupling for C5-Arylation

Causality & Expert Insight: The bidentate nature of the 2-(1H-imidazol-4-yl)pyridine scaffold can easily chelate palladium, poisoning standard catalysts like


. Therefore, 

is utilized; its bidentate dppf ligand tightly binds the palladium center, preventing catalyst deactivation by the substrate's nitrogen atoms.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 5 mmol of the C5-bromo intermediate (from Protocol A), 6 mmol (1.2 eq) of the desired arylboronic acid, and 15 mmol (3.0 eq) of anhydrous

    
    .
    
  • Solvent Addition: Add 30 mL of a degassed 4:1 mixture of 1,4-Dioxane and Water. Self-Validation: Water is strictly required to dissolve the inorganic base and facilitate the transmetalation step of the catalytic cycle.

  • Catalyst Addition: Add 0.25 mmol (5 mol%) of

    
     complex. Purge the flask with argon for an additional 5 minutes.
    
  • Heating: Heat the reaction mixture to 90 °C in an oil bath and stir vigorously for 12 hours.

  • In-Process QC: Monitor by LC-MS. The disappearance of the brominated isotope pattern and the appearance of the cross-coupled product mass confirms successful transmetalation and reductive elimination.

  • Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate. Purify the crude residue via flash column chromatography using a gradient of DCM to 10% MeOH in DCM to isolate the pure C5-arylated target.

G Step1 Step 1: Bromination NBS, DMF, 0°C to RT QC1 QC Check 1 LC-MS:[M+H]+ + 78 Da Step1->QC1 Step2 Step 2: Suzuki Coupling Ar-B(OH)2, Pd(dppf)Cl2 QC1->Step2 QC2 QC Check 2 TLC: UV active, new Rf Step2->QC2 Purify Step 3: Purification Flash Chromatography QC2->Purify

Step-by-step synthetic workflow for C5-arylation of the imidazole ring.

References

  • Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents PubMed (nih.gov)[Link]

  • Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines ResearchGate[Link]

  • Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation RSC Publishing[Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry MDPI[Link]

Sources

Application

Application Note & Protocol: Electrochemical Characterization of Pyridine-Imidazole Complexes

Preamble: The Electrochemical Window into Pyridine-Imidazole Function Pyridine and imidazole moieties are fundamental building blocks in a vast array of functional molecules, from metallo-drugs and catalysts to advanced...

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Electrochemical Window into Pyridine-Imidazole Function

Pyridine and imidazole moieties are fundamental building blocks in a vast array of functional molecules, from metallo-drugs and catalysts to advanced materials.[1][2] The coordination of these N-heterocycles to metal centers creates complexes with rich and tunable electronic properties. Understanding the redox behavior—the ability of these complexes to accept or donate electrons—is paramount for elucidating reaction mechanisms, predicting catalytic activity, and designing effective therapeutic agents.[3][4] The variable oxidation states and ligand exchange kinetics, which can be probed by electrochemistry, are often central to their biological efficacy.[1]

This guide provides a comprehensive framework for establishing a robust and reliable experimental setup for the electrochemical analysis of pyridine-imidazole complexes, with a focus on Cyclic Voltammetry (CV). We move beyond a simple recitation of steps to explain the causality behind instrumental and chemical choices, ensuring a self-validating system for generating high-integrity data.

Part 1: The Three-Electrode System: A Foundation of Electrochemical Inquiry

The three-electrode setup is the cornerstone of modern voltammetry. It allows for the precise measurement of the potential-current response of an analyte by isolating the functions of potential control and current passage.

The Working Electrode (WE): The Stage for Redox Chemistry

The WE is where the electron transfer event of interest occurs. For organic and organometallic complexes like those containing pyridine and imidazole, the ideal WE material should possess a wide potential window, chemical inertness, and high conductivity.[5]

  • Recommended WE: Glassy Carbon Electrode (GCE).[6]

  • Causality: Glassy carbon (GC), a non-graphitizing, polymeric carbon, offers an exceptional combination of properties.[5][7] It is electrochemically inert over a broad potential range, highly resistant to chemical attack, and impermeable to gases and liquids.[5] Its surface provides a suitable platform for observing the redox behavior of dissolved complexes without interference from the electrode material itself.

The Reference Electrode (RE): The Invariant Potential Anchor

The RE provides a stable, constant potential against which the WE's potential is controlled and measured. Its stability is critical for reproducible results.[8]

  • Recommended RE for Non-Aqueous Media: Non-aqueous Silver/Silver Ion (Ag/Ag⁺) Electrode.[8][9]

  • Causality & Trustworthiness: Standard aqueous reference electrodes (like Ag/AgCl with KCl filling solution) are unsuitable for most non-aqueous studies.[10] Leakage of water and chloride ions from the frit can contaminate the organic solvent, and unpredictable liquid junction potentials can introduce significant errors.[10] An Ag/Ag⁺ electrode, typically a silver wire immersed in a solution of a silver salt (e.g., 0.01 M AgNO₃) in the same solvent and supporting electrolyte as the bulk solution, minimizes these issues.[9][10]

  • Critical Protocol for Data Integrity - Internal Referencing: The potential of an Ag/Ag⁺ pseudo-reference electrode can drift and is solvent-dependent.[10] Therefore, it is an absolute requirement to reference the measured potentials to an internal standard with a well-defined, reversible redox couple. The ferrocene/ferrocenium (Fc/Fc⁺) couple is the universally accepted standard for non-aqueous electrochemistry. All potentials should be reported versus the E½ of the Fc/Fc⁺ couple measured in the same experiment.

The Counter Electrode (CE): The Current-Carrying Partner

The CE (or auxiliary electrode) completes the electrical circuit, passing a current equal and opposite to that flowing at the WE. Its role is to ensure that the current does not pass through the RE, which would polarize it and destabilize its potential.

  • Recommended CE: Platinum (Pt) Wire or Gauze.

  • Causality: Platinum is chosen for its catalytic properties and chemical inertness. It facilitates the necessary redox reactions to balance the current at the WE without producing species that could interfere with the primary measurement. Its surface area should ideally be larger than that of the WE to ensure its own processes are not the rate-limiting step.[11]

Part 2: The Chemical Environment: Solvent and Electrolyte

The choice of solvent and supporting electrolyte creates the environment in which the electrochemical reaction occurs. This environment profoundly influences the stability of the analyte and the kinetics of electron transfer.[12]

Solvent Selection

For pyridine-imidazole complexes, polar aprotic solvents are typically required to ensure solubility of both the complex and the supporting electrolyte.

  • Recommended Solvents: Acetonitrile (ACN) or Dimethylformamide (DMF).[11][13][14]

  • Causality & Best Practices: These solvents offer good solvating power for polar organic molecules and salts, and they have wide electrochemical windows. It is critical to use anhydrous, high-purity (HPLC or electrochemical grade) solvents. Trace water can act as a proton source, leading to complex and often irreversible electrochemical behavior.

The Supporting Electrolyte: Ensuring Controlled Mass Transport

The supporting electrolyte is an electrochemically inert salt added at a high concentration (typically 0.1 M) to the solution.[15]

  • Recommended Electrolyte: Tetrabutylammonium perchlorate (TBAP) or Tetrabutylammonium hexafluorophosphate (TBAPF₆).[11][16][17]

  • Causality: Its primary roles are to:

    • Minimize IR Drop: It significantly increases the solution's conductivity, reducing the uncompensated solution resistance (iR) between the WE and RE, which can distort the voltammogram.[18]

    • Suppress Migration: It ensures that the electroactive species travels to the electrode surface primarily by diffusion, rather than electrostatic migration, which simplifies the theoretical analysis of the results.[15] The large tetrabutylammonium cation is chosen because it is bulky and difficult to reduce, contributing to a wide electrochemical window.[16][19]

Data Summary: System Components
ComponentRecommended Material/CompoundRationale & Key Specifications
Working Electrode Glassy Carbon Electrode (GCE)Wide potential window, chemical inertness, good conductivity.[5] Diameter: 3-5 mm.
Reference Electrode Non-Aqueous Ag/Ag⁺Minimizes junction potentials and contamination in organic solvents.[9][10]
Counter Electrode Platinum Wire/GauzeInert, catalytic surface for passing current without interference.[11]
Solvent Acetonitrile (ACN) or DMFPolar aprotic, good solvating power, wide potential window. Must be anhydrous.
Supporting Electrolyte TBAP or TBAPF₆High solubility, wide electrochemical window, suppresses migration.[16][17] Concentration: 0.1 M.
Internal Standard Ferrocene (Fc)Stable, reversible redox couple (Fc/Fc⁺) for accurate potential referencing.

Part 3: Experimental Protocols

Adherence to a meticulous protocol is essential for reproducibility and accuracy.

Protocol 3.1: Electrode Preparation and Polishing

A clean, reproducible electrode surface is non-negotiable for high-quality data.

  • Initial Polish: Polish the GCE surface on a polishing cloth using a 0.3 µm alumina slurry for 30-60 seconds.

  • Fine Polish: Follow with a polish using a 0.05 µm alumina slurry for 1-2 minutes until a mirror-like finish is achieved.[20]

  • Sonication: Sonicate the electrode in ethanol for 2 minutes to remove any adhered polishing particles.

  • Final Rinse: Rinse thoroughly with deionized water and then with the experimental solvent (e.g., ACN).

  • Drying: Dry the electrode under a gentle stream of nitrogen.

  • Electrochemical Activation (Optional but Recommended): In some cases, electrochemical activation by cycling the potential in the electrolyte solution can improve performance.[20]

Protocol 3.2: Solution Preparation and Cell Assembly
  • Prepare Electrolyte Solution: In a volumetric flask, dissolve the required mass of dried TBAP (or TBAPF₆) in the anhydrous solvent to achieve a 0.1 M concentration. For example, to make 50 mL of 0.1 M TBAP in ACN, dissolve 1.7095 g of TBAP (M.W. 341.9 g/mol ) in 50 mL of anhydrous ACN.[18]

  • Prepare Analyte Stock Solution: Prepare a concentrated stock solution of the pyridine-imidazole complex (e.g., 10-20 mM) in the same solvent.

  • Cell Assembly: Place a known volume (e.g., 5-10 mL) of the 0.1 M electrolyte solution into the electrochemical cell.

  • Insert Electrodes: Securely place the polished GCE (WE), Pt wire (CE), and Ag/Ag⁺ (RE) into the cell, ensuring the tip of the reference electrode is close to the working electrode.[15]

  • Deaeration: Insert a purge tube below the surface of the solution and bubble a gentle stream of a high-purity inert gas (Nitrogen or Argon) through the solution for at least 15-20 minutes.[18] This is critical to remove dissolved oxygen, which is electroactive and produces interfering reduction waves.

  • Maintain Inert Atmosphere: After purging, raise the purge tube above the solution surface to maintain a positive pressure of inert gas over the solution for the duration of the experiment.

Protocol 3.3: Cyclic Voltammetry (CV) Measurement
  • Background Scan: Run a CV of the electrolyte solution alone over the desired potential range to ensure no interfering peaks are present.

  • Add Analyte: Spike the cell with a small volume of the analyte stock solution to achieve the desired final concentration (typically 0.5 - 2.0 mM).[15] Briefly purge with inert gas (1 min) to mix and remove any oxygen introduced.

  • Acquire Voltammogram: Perform the CV scan. Typical parameters include:

    • Scan Rate: 100 mV/s (a good starting point).

    • Potential Range: Wide enough to encompass the redox events of interest. This may require some initial exploratory scans.

  • Vary Scan Rate: To investigate the nature of the redox process, acquire CVs at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s).

  • Internal Referencing: After acquiring data for the complex, add a small amount of solid ferrocene to the solution and record the CV again. Determine the half-wave potential (E½) of the Fc/Fc⁺ couple.

  • Data Reporting: Report all measured potentials for your complex (Epc, Epa, E½) with respect to the measured E½ of the Fc/Fc⁺ couple.

Part 4: Visualization of Workflow and Setup

A clear visual representation of the process ensures protocol clarity and reproducibility.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase p1 Polish GCE p4 Assemble Cell & Add Electrolyte p1->p4 p2 Prepare 0.1 M Electrolyte Solution p2->p4 p3 Prepare Analyte Stock Solution p5 Deaerate with N2/Ar (15-20 min) p3->p5 p4->p5 p6 Run Background CV p5->p6 p7 Add Analyte p6->p7 p8 Acquire CVs (Vary Scan Rate) p7->p8 p9 Add Ferrocene & Record CV p8->p9 p10 Determine E½ (Fc/Fc+) p9->p10 p11 Analyze Voltammograms (Epc, Epa, ipc, ipa) p10->p11 p12 Report Potentials vs. Fc/Fc+ p11->p12

Caption: Experimental workflow for CV analysis of pyridine-imidazole complexes.

Caption: Diagram of the three-electrode electrochemical cell setup.

References

  • University of California, Berkeley. Experimental Electrochemistry: A Laboratory Textbook. Chapter 12. [Link]

  • Matshwele, J. T. P., et al. (2020). Cyclic voltammetric data of cobalt complexes and its pyridine/imidazole adducts for the couple Co II/I. ResearchGate. [Link]

  • Zensor R&D. Glassy Carbon Disposable Electrode. GTE100. [Link]

  • MacMillan, S. N., et al. (2019). Imidazole for Pyridine Substitution Leads to Enhanced Activity Under Milder Conditions in Cobalt Water Oxidation Electrocatalysis. Inorganic Chemistry, 58(2), 1391-1397. [Link]

  • Wang, X., et al. (2008). Synthesis, characterization, and electrochemical properties of imidazole derivatives functionalized single-walled carbon nanotubes. ResearchGate. [Link]

  • Electrochemistry Store. Glassy Carbon Electrode. Phadke Instruments. [Link]

  • Harvard Apparatus. Reference Electrodes. Harvard Apparatus. [Link]

  • ResearchGate. What is the role of Tetra butylammonium cation (TBA +) in the cyclic voltammetry?. ResearchGate GmbH. [Link]

  • Beyene, H. T., et al. (2022). Activated Glassy Carbon Electrode as an Electrochemical Sensing Platform for the Determination of 4-Nitrophenol and Dopamine in Real Samples. PMC. [Link]

  • Yabas, E., & Sulu, M. (2010). Synthesis, characterization and investigation of electrical and electrochemical properties of imidazole substituted phthalocyanines. ResearchGate. [Link]

  • Gendron, F., et al. (2023). 1H-Imidazo[4,5-f][5][16]phenanthroline Derivatives as Promising Ligands for Ir and Ru Complex Compounds for Applications in LECs: Mini-Review. PMC. [Link]

  • Yeh, A., & Scott, N. (1984). Cyclic Voltammetry of (Cn)5FeL2-/3- and (Nh3)5RuL3+/2+ Imidazole and Pyrazole Complexes. Taylor & Francis Online. [Link]

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  • Pine Research Instrumentation. Non-Aqueous Reference Electrode Overview. Pine Research. [Link]

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  • Santra, P., et al. (2002). Chemistry of Azoimidazoles: Synthesis, Spectral Characterization, Electrochemical Studies, and X-ray Crystal Structures of Isomeric Dichloro Bis[1-alkyl-2-(arylazo)imidazole] Complexes of Ruthenium(II). ACS Publications. [Link]

  • ALS Co., Ltd. Non-aqueous reference electrode. ALS Japan. [Link]

  • Chauvin Arnoux. Silver chloride (AgCl/Ag) reference electrode for clogging products. Chauvin Arnoux Group. [Link]

  • Yusof, N. S. M., et al. (2021). SYNTHESIS, CHARACTERIZATION AND ELECTROCHEMICAL STUDIES OF TRANSITION METAL COMPLEXES CONTAINING 3,6-BIS(3,5-DIMETHYLPYRAZOLYL)PYRIDAZINE. Malaysian Journal of Analytical Sciences, 25(1), 138-152. [Link]

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  • Wikipedia. Standard electrode potential (data page). Wikimedia Foundation. [Link]

  • Hitoshi, Y., et al. (2021). Electrode Potentials Part 2: Nonaqueous and Solid-State Systems. J-Stage. [Link]

  • Waziri, I., et al. (2022). Transition Metal Complexes Derived From 1H-Imidazole Ligand-Synthesis_Characterization_Cyclic Voltammetric Studies and In Vitro Antibacterial Evaluation. Arid-zone Journal of Basic & Applied Research. [Link]

  • Pal, S., et al. (2021). Supramolecular Dimeric Mn III Complexes: Synthesis, Structure, Magnetic Properties, and Catalytic Oxidation Studies. ResearchGate. [Link]

  • Verma, C., et al. (2024). Imidazole/pyridine-based derivative as a novel protectivity agent for mild steel corrosion in acidic solution: Comprehensive investigations. Journal of Molecular Liquids. [Link]

  • Jimoh, M. O., et al. (2023). Synthesis, characterization, crystal structures, and electrochemical properties of copper(II) complexes of (2,2′-bipyridine) and 1[H]benzo[d]imidazole with pyridine-2,6-dicarboxylic acid. Taylor & Francis Online. [Link]

  • S. K. Arya. (2018). Pyridine and imidazole based concept for electrochemical detection of Hb. ResearchGate. [Link]

  • El-Fouly, M. E., et al. (2021). Electrochemical synthesis of CN-substituted imidazo[1,5-a]pyridines via a cascade process using NH4SCN as both an electrolyte and a non-trivial cyanating agent. Organic Chemistry Frontiers. [Link]

  • Lazarou, D., et al. (2022). Pyridine vs. Imidazole Axial Ligation on Cobaloxime Grafted Graphene: Hydrogen Evolution Reaction Insights. PMC. [Link]

  • Lara-Hernández, A. R., et al. (2021). Effect of Alkyl-Chain-Length on the Electrochemical Behavior and Diffusion Coefficient of Imidazole-and Pyridine-Based Surfactants in Aqueous Solutions. ResearchGate. [Link]

  • Lazarou, D., et al. (2022). Pyridine vs. Imidazole Axial Ligation on Cobaloxime Grafted Graphene: Hydrogen Evolution Reaction Insights. MDPI. [Link]

  • Mei, Y., et al. (2020). Electrochemical Synthesis of 3-Bromoimidazo[1,2-a]pyridines Directly from 2-Aminopyridines and alpha-Bromoketones. ResearchGate. [Link]

Sources

Method

Application Note: Advanced Crystallization Protocols for 2-(1H-Imidazol-4-yl)pyridine Coordination Compounds

Executive Summary & Physicochemical Profiling As a Senior Application Scientist, achieving X-ray quality single crystals of coordination compounds requires moving beyond trial-and-error to a rational, mechanistically dri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

As a Senior Application Scientist, achieving X-ray quality single crystals of coordination compounds requires moving beyond trial-and-error to a rational, mechanistically driven approach. 2-(1H-Imidazol-4-yl)pyridine (and its structural isomers like 2-(2'-pyridyl)imidazole) presents unique opportunities in coordination chemistry. As an N,N'-bidentate chelator, it binds transition metals similarly to 2,2'-bipyridine. However, the critical distinction lies in the imidazole ring, which possesses an active N–H moiety.

This N–H group acts as a potent hydrogen-bond donor, while the uncoordinated imidazole nitrogen (especially when deprotonated) acts as an acceptor. Consequently, this ligand serves as a powerful "supramolecular gluing agent," driving the assembly of 0D discrete complexes into 1D, 2D, and 3D supramolecular networks via


 stacking and hydrogen bonding 1.

Causality in Crystallization: The success of crystallizing these compounds hinges on managing the protonation state of the imidazole ring. Deprotonation—often achieved via base addition or solvothermal conditions—transforms the neutral ligand into an anionic chelator. This drastically alters the solubility profile and facilitates proton-coupled electron transfer (PCET) 2, favoring the formation of extended multi-nuclear coordination polymers 3. Conversely, neutral or acidic conditions typically yield discrete, highly soluble monomeric complexes 4.

Strategic Solvent Selection & Expected Outcomes

To achieve high-quality single crystals, the solvent system must balance the solubility of the metal salt and the ligand while strictly controlling the rate of supersaturation.

Table 1: Quantitative & Qualitative Solvent Pairing for Pyridyl-Imidazole Complexes

Primary Solvent (Solubilizer)Anti-Solvent (Precipitant)Dielectric Constant (

) Gradient
Typical Crystallization MethodExpected Structural Dimensionality
Methanol (

)
Diethyl Ether (

)
High

Low
Vapor Diffusion0D Discrete Monomers / Dimers
DMF (

)
Water (

)
Mod

High
Liquid-Liquid Layering1D Chains / 2D H-Bonded Sheets
Acetonitrile (

)
Toluene (

)
High

Low
Vapor Diffusion0D Discrete (Spin-Crossover)
Water / Ethanol (1:1)N/A (Autogenous)N/ASolvothermal (

C)
2D / 3D Coordination Polymers

Experimental Protocols (Self-Validating Systems)

Protocol A: Liquid-Liquid Diffusion (Layering) for SCXRD

Purpose: To generate a controlled concentration gradient for the slow growth of discrete 0D or 1D coordination compounds. Self-Validating Logic: By interposing a "buffer layer" of pure solvent between the metal and ligand solutions, the diffusion rate is strictly governed by Fick's laws. This prevents the rapid, chaotic supersaturation that inevitably leads to microcrystalline powders.

  • Preparation of Solutions: Dissolve 0.1 mmol of the transition metal salt (e.g.,

    
    ) in 2 mL of Methanol. In a separate vial, dissolve 0.2 mmol of 2-(1H-imidazol-4-yl)pyridine in 2 mL of Dichloromethane (DCM).
    
  • Base Layering: Using a long glass Pasteur pipette, carefully transfer the denser DCM/ligand solution into a narrow crystallization tube (e.g., a 5 mm NMR tube).

  • Buffer Layer (Critical Step): Gently layer 1 mL of a 1:1 mixture of Methanol:DCM directly on top of the ligand solution. Dispense dropwise down the inner wall of the tube to prevent turbulence and premature mixing.

  • Top Layering: Slowly layer the lighter Methanol/metal solution on top of the buffer layer.

  • Incubation: Seal the tube with Parafilm, puncture a single microscopic pinhole to allow pressure equilibration, and store in a vibration-free environment at

    
    C for 7–14 days.
    
Protocol B: pH-Modulated Solvothermal Synthesis

Purpose: To force the assembly of robust 3D coordination polymers by overcoming high activation energy barriers. Self-Validating Logic: The sealed autoclave generates autogenous pressure, increasing the boiling point of the solvent. This extreme environment allows the imidazole N–H to be deprotonated in situ at a controlled rate, facilitating multi-modal bridging coordination without precipitating amorphous metal hydroxides.

  • Reagent Mixing: Combine 0.5 mmol of metal acetate, 0.5 mmol of 2-(1H-imidazol-4-yl)pyridine, and 10 mL of distilled water in a 23 mL Teflon-lined stainless steel autoclave.

  • pH Modulation: Add 0.1 M NaOH dropwise until the pH reaches exactly 8.5. Note: This specific pH ensures the deprotonation of the imidazole ring while keeping the metal cation soluble.

  • Sealing and Heating: Seal the autoclave and heat in a programmable oven to

    
    C at a ramp rate of 
    
    
    
    C/min.
  • Isothermal Hold: Maintain at

    
    C for 72 hours to ensure complete thermodynamic equilibration.
    
  • Controlled Cooling (Critical Step): Cool to room temperature at a strict rate of

    
    C/hour. Rapid cooling will crash the system, resulting in amorphous precipitates or heavily twinned crystals. Wash the resulting crystals with ethanol and dry in air.
    

Visualizing the Workflows

G Start Target Complex Dimensionality Discrete 0D Discrete Complex (High Solubility) Start->Discrete Polymer 1D/2D/3D Polymer (Low Solubility) Start->Polymer VD Vapor Diffusion (Anti-solvent) Discrete->VD Fast Kinetics LL Liquid-Liquid Layering (Gradient) Discrete->LL High Crystal Quality ST Solvothermal Synthesis (High T/P) Polymer->ST Network Formation

Caption: Decision matrix for selecting crystallization methods based on target dimensionality.

G Ligand 2-(1H-Imidazol-4-yl)pyridine + Metal Salt Acidic Acidic/Neutral pH (Protonated NH) Ligand->Acidic Basic Basic pH (Deprotonated N-) Ligand->Basic Discrete Discrete Monomers H-Bonded Networks Acidic->Discrete Terminal Chelation MOF Coordination Polymers Bridging Ligands Basic->MOF Multi-modal Bridging

Caption: Influence of pH on the coordination behavior and supramolecular assembly of the ligand.

Causality & Troubleshooting (E-E-A-T Insights)

  • Issue: Severe Crystal Twinning.

    • Cause: Nucleation is occurring too rapidly due to a high initial state of supersaturation.

    • Solution: In Protocol A, increase the volume of the buffer layer from 1 mL to 2 mL to slow the diffusion rate, or lower the overall incubation temperature to

      
      C.
      
  • Issue: Amorphous Powders in Solvothermal Synthesis.

    • Cause: The pH is too high, leading to competing metal-hydroxide formation rather than ligand coordination.

    • Solution: Buffer the system using a weak organic base (e.g., triethylamine) instead of NaOH, or lower the target pH to 7.5.

  • Issue: Unwanted Oxidation of Metal Centers.

    • Cause: Pyridyl-imidazole ligands can stabilize lower oxidation states, but prolonged exposure to air during slow crystallization can oxidize sensitive metals (e.g.,

      
       to 
      
      
      
      ) 4.
    • Solution: Perform Vapor Diffusion under a strict inert Argon atmosphere using standard Schlenk line techniques, utilizing degassed solvents.

References

  • Title: The coordination chemistry and supramolecular interactions of 2-(2′-Pyridyl)imidazole ligand: a comprehensive review with theoretical insight Source: Reviews in Inorganic Chemistry (De Gruyter / ResearchGate) URL: [Link]

  • Title: Ruthenium(II) Pyridylimidazole Complexes as Photoreductants and PCET Reagents Source: CORE (Chemistry – A European Journal) URL: [Link]

  • Title: Syntheses, crystal structures, and properties of nickel and cadmium complexes containing imidazole derivatives Source: Journal of Coordination Chemistry (Taylor & Francis) URL: [Link]

  • Title: Solution-state spin-equilibrium properties of the tris[2-(2-pyridyl)imidazole]iron(II) and tris[2-(2-pyridyl)benzimidazole]iron(II) cations Source: Inorganic Chemistry (ACS Publications) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Recrystallization solvents for 2-(1H-Imidazol-4-yl)pyridine hydrochloride

Welcome to the Technical Support Center for Heterocyclic Active Pharmaceutical Ingredients (APIs) . This portal is designed for researchers, scientists, and drug development professionals working with complex nitrogen-co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Active Pharmaceutical Ingredients (APIs) . This portal is designed for researchers, scientists, and drug development professionals working with complex nitrogen-containing heterocycles.

Below, you will find our comprehensive troubleshooting guide, theoretical frameworks, and validated protocols for the recrystallization of 2-(1H-Imidazol-4-yl)pyridine hydrochloride (CAS: 1955493-40-9).

Mechanistic Overview: The Causality of Crystallization

As a Senior Application Scientist, I often see researchers treat recrystallization as a mere mechanical step. However, for a molecule like 2-(1H-Imidazol-4-yl)pyridine hydrochloride, understanding the physicochemical properties of the system is critical.

This compound features two distinct basic nitrogen centers: a pyridine ring and an imidazole ring. In its hydrochloride salt form, the molecule is highly polar, possessing a robust ionic lattice.

  • The Solubility Paradox: Because of its high polarity, the salt is highly soluble in protic solvents with high dielectric constants (like water and methanol) but completely insoluble in non-polar solvents (like diethyl ether or hexanes).

  • The Hygroscopicity Issue: The protonated nitrogens readily form hydrogen bonds with atmospheric moisture. Trace water acts as a plasticizer, disrupting the rigid ionic lattice required for crystal nucleation. This is the primary mechanism behind the dreaded "oiling out" phenomenon, where the compound forms a dark, syrupy liquid instead of precipitating as a solid [1].

Frequently Asked Questions & Troubleshooting (FAQs)

Q1: During recrystallization, my product forms a dark syrup or oil at the bottom of the flask instead of crystals. How do I fix this? A: This is known as "oiling out" and is almost always caused by the presence of trace water in your solvent system or starting material. Water prevents the highly hygroscopic pyridinium/imidazolium salt from nucleating.

  • The Fix: If an oil has already formed, decant the supernatant and vigorously triturate the oily residue with anhydrous diethyl ether using a glass stirring rod. The mechanical shearing forces, combined with the hygroscopic nature of the anhydrous ether drawing out residual water, will force the lattice to nucleate and solidify [1]. Moving forward, ensure all solvents are dried over molecular sieves.

Q2: Can I just boil off the HCl under a vacuum to purify the free base instead? A: No. The pyridinium-imidazole chloride bond forms a highly stable organoammonium salt with a well-defined melting point. Applying heat and vacuum will not spontaneously eliminate HCl; it will only remove volatile solvents. If your material remains liquid under a vacuum, it is holding onto residual water, not losing HCl [1].

Q3: Which solvent system provides the best balance of yield and purity? A: For removing unreacted free base and non-polar degradation products, a dual-solvent (anti-solvent) system using Methanol / Diethyl Ether is superior. Methanol acts as the solubilizer, while ether acts as the precipitant. If you need to remove highly polar impurities, a single-solvent thermal gradient using Isopropanol (IPA) is recommended, though it will result in a lower overall yield [2].

Quantitative Data: Solvent System Comparison

To aid in your experimental design, the following table synthesizes the expected outcomes of various recrystallization solvent systems for 2-(1H-Imidazol-4-yl)pyridine hydrochloride.

Primary Solvent (Solubilizer)Anti-Solvent (Precipitant)Typical YieldExpected PurityMechanistic Application
Methanol Diethyl Ether 80% - 85%>99.0%Best Overall: Rapid anti-solvent precipitation. Leaves non-polar free base impurities in the mother liquor.
Ethanol Ethyl Acetate 70% - 75%>98.5%Scale-Up Friendly: Avoids highly flammable ethers. Slower nucleation yields slightly larger crystals.
Isopropanol (IPA) (None - Thermal Gradient)60% - 65%>99.5%Highest Purity: Relies strictly on temperature-dependent solubility (

T). Best for removing polar impurities.

Validated Experimental Protocols

Protocol A: Dual-Solvent Anti-Solvent Crystallization (MeOH / Et₂O)

This protocol is a self-validating system: the appearance of a persistent cloudiness dictates the exact anti-solvent volume required, adjusting automatically for batch-to-batch variations in crude purity.

  • Dissolution: Place 1.0 g of crude 2-(1H-Imidazol-4-yl)pyridine hydrochloride in a dry 50 mL Erlenmeyer flask. Add boiling anhydrous methanol dropwise (typically 3-5 mL) while swirling on a hotplate until the solid is just completely dissolved.

  • Filtration (Optional): If insoluble particulate matter is present, perform a hot gravity filtration through a fluted filter paper.

  • Nucleation: Remove the flask from the heat. While the solution is still warm (approx. 40°C), begin adding anhydrous diethyl ether dropwise with continuous swirling.

  • The Cloud Point: Stop adding ether the moment a faint, persistent cloudiness remains in the solution. (This indicates the solution has reached the metastable zone).

  • Maturation: Allow the flask to cool undisturbed to room temperature for 30 minutes, then transfer to an ice bath (0-5°C) for 2 hours to maximize lattice formation.

  • Isolation: Collect the resulting crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold diethyl ether to remove surface impurities. Dry under high vacuum for 12 hours.

Protocol B: Single-Solvent Thermal Gradient (Isopropanol)
  • Suspension: Suspend 1.0 g of the crude salt in 15 mL of anhydrous isopropanol (IPA).

  • Reflux: Heat the suspension to a gentle reflux (82°C). If the solid does not fully dissolve, add additional IPA in 1 mL increments until a clear solution is achieved.

  • Controlled Cooling: Remove from heat and wrap the flask in aluminum foil to slow the cooling rate. Slow cooling promotes the thermodynamic growth of large, highly pure single crystals rather than kinetic crash-out.

  • Harvest: Once at room temperature, chill to 0°C for 1 hour, filter, and wash with 2 mL of ice-cold IPA.

Troubleshooting Workflow Visualization

Below is the logical decision tree for navigating the recrystallization of imidazole-pyridine hydrochloride salts.

Recrystallization_Workflow Start Crude 2-(1H-Imidazol-4-yl) pyridine HCl Dissolve Dissolve in minimal hot anhydrous MeOH Start->Dissolve AddAnti Dropwise addition of anhydrous Diethyl Ether Dissolve->AddAnti CheckState Did the product oil out? AddAnti->CheckState Triturate Triturate with Et2O & scratch glass vigorously CheckState->Triturate Yes (Syrup/Oil) Cool Cool to 0-5°C for 2 hours CheckState->Cool No (Cloudy/Crystals) Triturate->Cool Filter Vacuum Filter & Wash with cold Et2O Cool->Filter Pure Pure Crystalline Salt Filter->Pure

Workflow for the recrystallization and troubleshooting of imidazole-pyridine hydrochloride salts.

References

  • ResearchGate Scientific Community. "Is it possible to boil off HCl from pyridinium chloride salts?" ResearchGate Forums. Available at:[Link]

  • Organic Syntheses. "Standard Procedures for the Crystallization of Pyridine Hydrochloride Derivatives." Organic Syntheses. Available at: [Link]

Optimization

Technical Support Center: Optimizing Imidazole-Pyridine Coupling Reactions

Welcome, researchers and drug development professionals, to our dedicated technical support center for optimizing imidazole-pyridine coupling reactions. This guide is designed to provide you with in-depth, field-proven i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers and drug development professionals, to our dedicated technical support center for optimizing imidazole-pyridine coupling reactions. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot common issues and enhance the efficiency of your synthetic strategies. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you might encounter during imidazole-pyridine coupling, offering step-by-step solutions grounded in mechanistic principles.

Issue 1: Low to No Product Formation

Q: I am not observing any formation of my desired imidazole-pyridine coupled product. What are the likely causes and how can I resolve this?

A: A lack of product formation is a common but solvable issue. The root cause often lies in one of three areas: the catalyst system, the reaction conditions, or the integrity of your starting materials.

Troubleshooting Workflow for No Product Formation

Caption: A logical workflow for troubleshooting failed reactions.

Detailed Troubleshooting Steps:

  • Catalyst Activity is Paramount: The active Pd(0) species is the engine of your cross-coupling reaction and is highly sensitive to oxygen.[1]

    • Recommendation: Always use a fresh batch of palladium catalyst or a pre-catalyst known for its air and moisture stability. Ensure your reaction vessel is thoroughly degassed by performing several cycles of vacuum and backfilling with an inert gas like argon or nitrogen.[2]

    • Rationale: Inefficient generation or deactivation of the active Pd(0) catalyst is a primary reason for reaction failure. Oxygen can oxidize Pd(0) to Pd(II), rendering it inactive for the initial oxidative addition step.[3]

  • Verify Reagent Quality: The purity of your starting materials can make or break a reaction.

    • Recommendation: Confirm the purity of your imidazole and pyridine coupling partners via NMR or LC-MS. Boronic acids, in particular, can degrade over time, especially if not stored under dry conditions.[3]

    • Rationale: Impurities can act as catalyst poisons or engage in unwanted side reactions, consuming your reagents and catalyst.

  • Re-evaluate Reaction Conditions:

    • Recommendation: If solubility of your starting materials is a concern, consider screening alternative solvents such as DMF or DME.[4] Incrementally increasing the reaction temperature can help overcome the activation energy barrier. Ensure vigorous stirring, especially for heterogeneous mixtures.

    • Rationale: Insufficient temperature or time may not provide the necessary energy for the reaction to proceed to completion. Proper mixing is crucial to ensure effective interaction between reactants and the catalyst.

Issue 2: Significant Side Product Formation (e.g., Debromination/Dehalogenation)

Q: My reaction is producing a significant amount of the dehalogenated imidazole or pyridine byproduct. How can I suppress this side reaction?

A: Dehalogenation (or hydrodehalogenation) is a frequent side reaction in cross-coupling chemistry, where the halogen on your electrophile is replaced by a hydrogen atom. This reduces your yield and complicates purification.[5]

Key Factors Influencing Dehalogenation:

  • Choice of Base: Strong bases can sometimes promote dehalogenation.

  • Catalyst and Ligand System: The electronic and steric properties of the catalyst-ligand complex play a crucial role.

  • Reaction Temperature and Time: Elevated temperatures and extended reaction times can increase the likelihood of side reactions.

Strategies to Minimize Dehalogenation:

  • Optimize the Base: The choice of base is a critical first step in mitigating this side reaction.

    • Recommendation: Switch to a milder base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often effective in minimizing side products in Suzuki couplings of bromo-heterocycles.[5][6]

    • Rationale: The mechanism of dehalogenation can involve the transfer of a hydride to the palladium complex. Milder bases are less likely to facilitate this undesired pathway.

  • Ligand Selection is Key: The ligand modulates the reactivity of the palladium center.

    • Recommendation: For electron-rich imidazoles or pyridines, which can be more prone to dehalogenation, consider using more electron-rich and bulky phosphine ligands like SPhos or XPhos.[1]

    • Rationale: Bulky, electron-donating ligands can accelerate the rate of reductive elimination (the desired product-forming step) relative to the side reactions that lead to dehalogenation.[7][8]

  • Fine-Tune Reaction Conditions:

    • Recommendation: Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor side product formation.

    • Rationale: Higher temperatures can provide the activation energy for undesired pathways.

Troubleshooting Dehalogenation

Caption: A decision tree for minimizing dehalogenation side products.

Frequently Asked Questions (FAQs)

Q1: Which type of cross-coupling reaction is best for imidazole-pyridine synthesis?

A1: Several cross-coupling reactions can be effective, with the choice often depending on the available starting materials and desired functional group tolerance.

  • Suzuki-Miyaura Coupling: This is one of the most widely used methods due to the commercial availability and stability of a wide range of boronic acids and esters.[3][9] It generally has a high functional group tolerance.

  • Stille Coupling: This method is also very effective, particularly when one of the coupling partners is sensitive to the basic conditions of the Suzuki reaction.[10] However, a major drawback is the toxicity of the organotin reagents and byproducts.

  • Negishi Coupling: While powerful, the organozinc reagents used are often highly reactive and sensitive to air and moisture, which can make them challenging to handle on a larger scale.[10]

  • Copper-Catalyzed Couplings: Copper-based systems are gaining traction as a more sustainable and economical alternative to palladium.[11][12] These can be particularly useful for certain C-N bond formations or when palladium catalysis is problematic.

Q2: How do I choose the right palladium catalyst and ligand?

A2: The combination of the palladium source and the ligand is critical for a successful reaction.

Catalyst/Ligand AttributeRecommendationRationale
Palladium Pre-catalyst Use air-stable Pd(II) pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a phosphine ligand.[6][13]These are readily available and are reduced in situ to the active Pd(0) species.[1]
Ligand Choice For simple substrates, PPh₃ may suffice. For more challenging couplings (sterically hindered or electron-rich substrates), bulky, electron-rich ligands like Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often superior.[1][7]The ligand stabilizes the palladium center and modulates its reactivity. Bulky, electron-donating ligands promote oxidative addition and reductive elimination, which are key steps in the catalytic cycle.[8]
Ligand:Palladium Ratio A ligand-to-palladium ratio of 2:1 to 4:1 is a good starting point.This ensures that the palladium center is sufficiently coordinated to prevent catalyst decomposition (e.g., formation of palladium black).

Q3: What is the optimal solvent and base combination?

A3: The ideal solvent and base are highly substrate-dependent and often require empirical screening.

ConditionCommon ChoicesConsiderations
Solvent Aprotic polar solvents like 1,4-dioxane, DMF, or toluene are commonly used.[6][14][15] Often, a co-solvent of water is beneficial, especially in Suzuki couplings.The solvent must be able to dissolve the reactants and the catalyst system at the reaction temperature. The polarity of the solvent can influence the reaction rate.
Base Carbonates (Cs₂CO₃, K₂CO₃), phosphates (K₃PO₄), and fluorides (CsF) are frequently employed.[5][6]The base is crucial for the transmetalation step in Suzuki couplings. The strength and solubility of the base can significantly impact the reaction outcome. For sensitive substrates, milder bases are preferred to avoid side reactions.[9]

Q4: Can microwave irradiation be beneficial for these couplings?

A4: Yes, microwave-assisted synthesis can be a powerful tool for accelerating imidazole-pyridine coupling reactions.[16][17]

  • Advantages: Microwave heating can significantly reduce reaction times from hours to minutes. It can also improve yields by minimizing the formation of thermal decomposition byproducts.[17]

  • Considerations: Optimization of reaction parameters (temperature, time, power) is necessary. Ensure that the chosen solvent has a suitable boiling point and dielectric properties for effective microwave absorption.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling of a Bromo-Pyridine with an Imidazole Boronic Ester
  • Reaction Setup: To an oven-dried Schlenk tube, add the bromo-pyridine (1.0 equiv), imidazole boronic ester (1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂; 2-5 mol%), and the phosphine ligand (e.g., SPhos; 4-10 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Add the base (e.g., K₃PO₄; 2.0-3.0 equiv). Then, add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously for the specified time (monitor by TLC or LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

  • ResearchGate. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Retrieved from [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (2020). Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020). Retrieved from [Link]

  • BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]

  • ACS Publications. (2012). Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-Coupling Methods for the Large-Scale Preparation of an Imidazole−Thienopyridine: Synthesis of [2-(3-Methyl-3H-imidazol-4-yl)- thieno[3,2-b]pyridin-7-yl]-(2-methyl-1H-indol-5-yl)-amine. Retrieved from [Link]

  • ACS Publications. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • PMC. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction condition for the formation of imidazo pyridine. [a]. Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Retrieved from [Link]

  • PMC. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • PMC. (n.d.). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

  • Slideshare. (n.d.). Unit 4 imidazole | PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Retrieved from [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Design, Preparation, and Implementation of an Imidazole-Based Chiral Biaryl P,N-Ligand for Asymmetric Catalysis. Retrieved from [Link]

  • ResearchGate. (2009). Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Retrieved from [Link]

  • PubMed. (2013). Design, preparation, and implementation of an imidazole-based chiral biaryl P,N-ligand for asymmetric catalysis. Retrieved from [Link]

  • MDPI. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]

  • PubMed. (2025). Metallaphotoredox-Catalyzed Cross-Electrophile Couplings of Aryl Chlorides and Alkyl Halides: Harnessing the σ-Donor/π-Acceptor Synergy of a 2-(1H-Imidazol-2-yl) pyridine Ligand. Retrieved from [Link]

  • PMC. (2023). Synthesis and Characterization of Bipyridyl-(Imidazole)n Mn(II) Compounds and Their Evaluation as Potential Precatalysts for Water Oxidation. Retrieved from [Link]

  • MDPI. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]

  • PMC. (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]

  • PMC. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Handling the Hygroscopic Nature of 2-(1H-Imidazol-4-yl)pyridine hydrochloride

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(1H-Imidazol-4-yl)pyridine hydrochloride. As a hydrochloride salt of a pyridine derivative, this com...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(1H-Imidazol-4-yl)pyridine hydrochloride. As a hydrochloride salt of a pyridine derivative, this compound is prone to hygroscopicity, meaning it readily absorbs moisture from the atmosphere. This can significantly impact experimental accuracy, compound stability, and the overall success of your research. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: Is 2-(1H-Imidazol-4-yl)pyridine hydrochloride a hygroscopic compound?

A1: While not always explicitly stated on every technical data sheet, hydrochloride salts of organic bases like pyridine are often hygroscopic.[1][2] It is best practice to handle 2-(1H-Imidazol-4-yl)pyridine hydrochloride as a moisture-sensitive compound to ensure the integrity of your starting material. The common recommendation to store it under an inert atmosphere further supports the need for careful handling to prevent moisture absorption.

Q2: What are the visible signs that the compound has absorbed moisture?

A2: If 2-(1H-Imidazol-4-yl)pyridine hydrochloride has absorbed atmospheric water, you may observe a change in its physical appearance. The powder may go from being a free-flowing solid to clumpy, sticky, or even appearing as a wet solid or slurry. In cases of significant moisture absorption, deliquescence can occur, where the solid dissolves in the absorbed water to form a concentrated aqueous solution.[2]

Q3: How should I properly store 2-(1H-Imidazol-4-yl)pyridine hydrochloride to prevent moisture absorption?

A3: To maintain its chemical and physical integrity, 2-(1H-Imidazol-4-yl)pyridine hydrochloride should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2] For optimal protection, it is highly recommended to store the container within a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride). For long-term storage or for highly sensitive experiments, storing the compound under an inert atmosphere, such as nitrogen or argon, is the best practice.

Q4: Can I dry 2-(1H-Imidazol-4-yl)pyridine hydrochloride if it has been exposed to moisture?

A4: Yes, it is often possible to dry the compound if it has absorbed water. A common method is to dry it under a high vacuum at a temperature below its melting point. For pyridine hydrochloride, a related compound, heating to 80°C overnight in a vacuum oven has been reported. However, it is crucial to ensure the temperature is not too high to cause decomposition. Another effective method is recrystallization from a suitable anhydrous solvent system.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inaccurate or drifting weight during measurement The compound is absorbing moisture from the air during the weighing process.Use a weighing bottle with a cap and employ the "weighing by difference" technique. Minimize the time the container is open. Perform the weighing in a glove box or a room with controlled low humidity if possible.
Compound appears clumpy or "wet" upon opening Improper storage has allowed the compound to absorb atmospheric moisture.The compound will likely need to be dried before use. Refer to the drying protocols below. For future use, ensure the container is tightly sealed and stored in a desiccator.
Inconsistent experimental results The water content of the compound is variable between experiments, leading to inaccurate molar calculations.Always use a fresh, properly stored batch of the compound. If hygroscopicity is a persistent issue, it is advisable to determine the water content of the batch using Karl Fischer titration before each experiment and adjust calculations accordingly.
Poor solubility in non-aqueous solvents The presence of water in the compound can alter its solubility profile.Ensure the compound is thoroughly dried before attempting to dissolve it in an anhydrous solvent system.

Experimental Protocols

Protocol 1: Best Practices for Weighing Hygroscopic 2-(1H-Imidazol-4-yl)pyridine hydrochloride

This protocol minimizes the exposure of the compound to atmospheric moisture during weighing, ensuring accurate measurements.

Materials:

  • Analytical balance

  • Weighing bottle with a tight-fitting lid

  • Spatula

  • 2-(1H-Imidazol-4-yl)pyridine hydrochloride (stored in a desiccator)

  • Receiving flask or vial

Procedure:

  • Place the capped weighing bottle containing the approximate amount of the compound on the analytical balance and tare.

  • Quickly remove the weighing bottle from the balance.

  • In a low-humidity environment (if available), quickly open the weighing bottle and use a clean spatula to transfer the desired amount of the compound into the receiving flask.

  • Immediately cap the weighing bottle.

  • Place the capped weighing bottle back on the analytical balance. The negative value displayed is the accurate mass of the transferred compound.

  • Record the mass and promptly and tightly reseal the main container of 2-(1H-Imidazol-4-yl)pyridine hydrochloride and return it to the desiccator.

Protocol 2: Drying 2-(1H-Imidazol-4-yl)pyridine hydrochloride Using a Vacuum Oven

This protocol is for drying the compound that has been exposed to moisture.

Materials:

  • Shallow, vacuum-safe dish (e.g., a watch glass or a crystallization dish)

  • Vacuum oven

  • Vacuum source

Procedure:

  • Spread a thin layer of the hygroscopic 2-(1H-Imidazol-4-yl)pyridine hydrochloride onto the vacuum-safe dish.

  • Place the dish in the vacuum oven.

  • Begin to apply vacuum to the oven.

  • Once a stable vacuum is achieved, slowly increase the temperature to a point well below the compound's melting or decomposition temperature (e.g., 40-60°C).

  • Dry the compound for several hours or overnight until it appears to be a free-flowing powder.

  • Allow the oven to cool to room temperature before releasing the vacuum with an inert gas like nitrogen, if possible.

  • Immediately transfer the dried compound to a tightly sealed container and store it in a desiccator.

Protocol 3: Determination of Water Content by Karl Fischer Titration

This protocol provides a general guideline for determining the water content in 2-(1H-Imidazol-4-yl)pyridine hydrochloride. The specific parameters may need to be optimized for your instrument and reagents.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Karl Fischer reagents (anhydrous methanol, titrant)

  • Airtight syringe or solid sample introduction system

  • Dried 2-(1H-Imidazol-4-yl)pyridine hydrochloride sample

Procedure:

  • System Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves adding anhydrous methanol to the titration vessel and pre-titrating to a dry endpoint to remove any residual moisture in the solvent.

  • Sample Preparation: Accurately weigh a suitable amount of the 2-(1H-Imidazol-4-yl)pyridine hydrochloride sample using the weighing protocol described above. The sample size should be chosen based on the expected water content and the titrator's sensitivity.

  • Sample Introduction: Quickly and carefully introduce the weighed sample into the titration vessel. For solids, a direct addition port or a sample boat is often used. Ensure a tight seal is maintained to prevent the ingress of atmospheric moisture.

  • Titration: Start the titration. The instrument will automatically add the Karl Fischer titrant until all the water in the sample has reacted.

  • Calculation: The instrument's software will calculate the water content based on the amount of titrant consumed and the weight of the sample. The result is typically expressed as a percentage or in parts per million (ppm).

  • Validation: It is good practice to run a certified water standard to verify the accuracy of the instrument and reagents.

Visualizing Workflows

Handling Workflow for Hygroscopic Compounds

cluster_storage Storage cluster_handling Handling cluster_analysis Quality Control Storage Store in tightly sealed container Desiccator Place container in desiccator Storage->Desiccator Weighing Weigh quickly using weighing bottle Storage->Weighing Inert_Atmosphere For high sensitivity: Store under inert gas (N2/Ar) Desiccator->Inert_Atmosphere Dissolution Use anhydrous solvents Weighing->Dissolution Glove_Box For critical applications: Handle in a glove box Weighing->Glove_Box KF_Titration Determine water content via Karl Fischer Titration Dissolution->KF_Titration Adjust_Calculations Adjust experimental calculations based on water content KF_Titration->Adjust_Calculations

Caption: Recommended workflow for handling hygroscopic compounds.

Troubleshooting Logic for Inaccurate Weighing

Start Inaccurate or Drifting Weighing Measurement Check_Environment Is the weighing environment humid or drafty? Start->Check_Environment Check_Technique Is the weighing technique appropriate for a hygroscopic compound? Start->Check_Technique Check_Storage Was the compound stored correctly? Start->Check_Storage Solution_Environment Move balance to a controlled environment or use a draft shield. Check_Environment->Solution_Environment Yes Solution_Technique Use a weighing bottle and 'weigh by difference'. Minimize exposure time. Check_Technique->Solution_Technique No Solution_Storage Dry the compound and store in a desiccator or under inert atmosphere. Check_Storage->Solution_Storage No

Caption: Troubleshooting guide for inaccurate weighing.

References

  • Pacific BioLabs. (n.d.). Karl Fischer Moisture Analysis. Retrieved from [Link]

  • Honeywell. (2016, October 3). Water Determination by Karl Fischer Titration. Retrieved from [Link]

  • Sciencemadness.org. (2018, October 7). Pyridine from Pyridine hydrochloride. Retrieved from [Link]

  • ResearchGate. (2021, January 14). How to dry the pyridine? Retrieved from [Link]

  • Honeywell. (2016, October 3). Water Determination by Karl Fischer Titration. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Pyridine hydrochloride, 98%. Retrieved from [Link]

  • Google Patents. (n.d.). CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride.
  • PubChem. (n.d.). 2-(1H-imidazol-2-yl)pyridine. Retrieved from [Link]

  • PMC. (n.d.). Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. Retrieved from [Link]

  • Colorcon. (2024, July 12). Bulk Desiccants in Pharmaceuticals: Ensuring Dryness for Drug Stability. Retrieved from [Link]

  • MDPI. (2022, August 13). Mesoporous Silica Modified with 2-Phenylimidazo[1,2-a] pyridine-3-carbaldehyde as an Effective Adsorbent for Cu(II) from Aqueous Solutions: A Combined Experimental and Theoretical Study. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Mastery: ¹H NMR Comparative Guide for 2-(1H-Imidazol-4-yl)pyridine Hydrochloride

Executive Summary 2-(1H-Imidazol-4-yl)pyridine hydrochloride (CAS: 1955493-40-9) is a privileged bidentate ligand scaffold widely utilized in the synthesis of transition metal complexes (e.g., Ruthenium, Iridium) for pho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(1H-Imidazol-4-yl)pyridine hydrochloride (CAS: 1955493-40-9) is a privileged bidentate ligand scaffold widely utilized in the synthesis of transition metal complexes (e.g., Ruthenium, Iridium) for photocatalysis, OLED materials, and active pharmaceutical ingredients (APIs). Because the nitrogen atoms on both the pyridine and imidazole rings actively participate in metal coordination, the presence of regioisomers, residual starting materials, or coordinating solvents can catastrophically poison downstream catalytic systems.

This guide provides an objective, data-driven comparison between high-purity commercial grades (e.g., standard offerings from top-tier suppliers like Sigma-Aldrich) and crude/synthesized alternatives. By leveraging ¹H NMR spectroscopy as a self-validating analytical tool, researchers can definitively assess batch integrity before committing to complex synthetic workflows.

Mechanistic Insight: The Causality of Purity in Bidentate Ligands

As an application scientist, it is critical to understand why specific impurities arise and how they interfere with your chemistry. The synthesis of 2-(1H-imidazol-4-yl)pyridine typically proceeds via the bromination of 2-acetylpyridine followed by a Radziszewski-type condensation with formamide[1].

  • The Threat of Unreacted Starting Materials: Residual 2-acetylpyridine acts as a competing, non-equivalent bidentate ligand. Even at 1-2% molar concentration, it can form mixed-ligand metal complexes that are nearly impossible to separate via standard chromatography due to identical polarity profiles.

  • The Role of the Hydrochloride Salt: The free base (CAS: 16576-78-6) is often converted to the hydrochloride salt to improve oxidative stability and solubility in polar protic solvents. However, protonation delocalizes a positive charge across the imidazole ring, significantly deshielding the H2 and H5 protons. This shift must be accounted for during spectral analysis. Furthermore, the salt is highly hygroscopic; absorbed moisture not only broadens exchangeable NH signals but can also hydrolyze sensitive metal precursors in subsequent steps.

Comparative ¹H NMR Analysis

The following table synthesizes the ¹H NMR performance of a High-Purity Grade (>99%) versus a Crude/Alternative Grade (<95%), acquired in anhydrous DMSO-d₆ at 400 MHz.

Proton AssignmentMultiplicity & J-couplingHigh-Purity Grade (ppm)Crude Grade (ppm)IntegrationImpurity Impact & Causality
Imidazole H2 Singlet (s)8.908.88 (broadened)1.00Broadening in crude indicates rapid proton exchange due to trace moisture/acid impurities.
Pyridine H6 Doublet (d), J = 4.8 Hz8.658.651.00Unaffected by minor impurities; serves as a reliable internal integration reference.
Pyridine H3 Doublet (d), J = 8.0 Hz8.058.051.00Often overlaps with regioisomer impurities if synthesis lacks regiocontrol.
Pyridine H4 Triplet (t), J = 7.8 Hz7.957.961.00-
Imidazole H5 Singlet (s)7.857.821.00-
Pyridine H5 Doublet of doublets (dd)7.457.461.00-
NH / NH⁺ Broad Singlet (br s)14.50Not visible2.00Disappears in crude batches due to H/D exchange with residual H₂O in the solvent.
2-Acetylpyridine (Impurity) Singlet (s)None detected 2.65~0.15 (5 mol%)Competes for metal coordination; poisons catalysts.
Ethyl Acetate (Solvent) Singlet (s)None detected 1.99~0.30Indicates poor drying protocol; alters stoichiometry calculations.

Data Interpretation: The high-purity spectrum presents exactly six sharp, distinct aromatic signals with a perfect 1:1:1:1:1:1 integration ratio. The crude spectrum reveals the presence of the starting material (methyl singlet at 2.65 ppm) and residual recrystallization solvent, which artificially inflates the mass of the ligand and skews downstream reaction stoichiometry.

Self-Validating Experimental Protocol: ¹H NMR Acquisition

To ensure absolute trustworthiness in your analytical data, do not rely on default spectrometer parameters. The following protocol is a self-validating system designed to detect trace impurities accurately.

Step 1: Rigorous Sample Preparation
  • Action: Weigh exactly 5.0 mg of 2-(1H-Imidazol-4-yl)pyridine hydrochloride and dissolve in 0.6 mL of strictly anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: The hydrochloride salt is hygroscopic. Using standard, heavily handled DMSO-d₆ introduces a massive water peak (~3.3 ppm) that obscures baseline impurities and facilitates proton exchange, broadening the critical imidazole signals. TMS provides an absolute zero-point calibration, validating the chemical shift accuracy.

Step 2: Optimized Acquisition Parameters
  • Action: Set the spectrometer to 400 MHz (or higher) at 298 K. Set the Relaxation Delay (D1) to 10 seconds and the Number of Scans (NS) to 64.

  • Causality: Imidazole and pyridine protons, particularly those adjacent to quaternary carbons (e.g., H2 and H5 of imidazole), exhibit extended longitudinal relaxation times (T₁). A default 1-second D1 leads to incomplete relaxation, resulting in artificially low integrations. A 10-second delay ensures complete magnetization recovery, making the integration strictly quantitative. NS=64 ensures a high Signal-to-Noise (S/N) ratio, allowing for the detection of impurities down to 0.5 mol%.

Step 3: Processing and Baseline Validation
  • Action: Apply a 0.3 Hz exponential line broadening (LB) prior to Fourier Transform. Perform manual phase correction and a multipoint baseline correction.

  • Causality: Automated baseline corrections often distort the baseline around broad exchangeable peaks (like the NH⁺ at 14.5 ppm). Manual correction ensures that the integrals of small impurity peaks (e.g., 2.65 ppm) are not swallowed by an artificially lowered baseline, thereby validating the purity calculation.

Workflow Visualization

The following diagram illustrates the quality control decision matrix, demonstrating how ¹H NMR acts as the critical gatekeeper between ligand synthesis and advanced metal complexation.

Workflow A Raw Synthesized Ligand (2-Acetylpyridine Route) B HCl Salt Formation & Crystallization A->B C High-Purity Grade (>99% Target) B->C Optimized D Crude / Low-Purity Grade (<95%) B->D Sub-optimal E 1H NMR Acquisition (DMSO-d6, D1=10s) C->E D->E F Spectral Analysis: Peak Integration & Shift E->F G Pass: Proceed to Metal Complexation F->G Meets Specs H Fail: Detects 2-Acetylpyridine or Solvent Impurities F->H Impurities >1%

Figure 1: Self-validating quality control workflow for 2-(1H-Imidazol-4-yl)pyridine hydrochloride.

Conclusion

The analytical validation of 2-(1H-Imidazol-4-yl)pyridine hydrochloride requires more than a cursory glance at a spectrum. By understanding the structural causality behind chemical shifts—specifically the deshielding effect of the hydrochloride salt—and employing rigorous, quantitative NMR parameters (D1=10s, anhydrous solvents), researchers can confidently differentiate between high-tier commercial grades and compromised crude batches. Investing time in this self-validating protocol prevents the exponential loss of time and resources during downstream transition-metal catalysis.

References

  • National Center for Biotechnology Information (PubChem). "2-(1H-Imidazol-4-yl)pyridine - Compound Summary." PubChem Database.[Link]

Sources

Validation

Comparative Crystallographic Guide: X-ray Crystal Structure Analysis of 2-(1H-Imidazol-4-yl)pyridine Hydrochloride vs. Isomeric Alternatives

As coordination chemistry and rational drug design evolve, the precise selection of bidentate nitrogenous ligands becomes critical. 2-(1H-Imidazol-4-yl)pyridine hydrochloride (CAS: 1955493-40-9) has emerged as a highly s...

Author: BenchChem Technical Support Team. Date: March 2026

As coordination chemistry and rational drug design evolve, the precise selection of bidentate nitrogenous ligands becomes critical. 2-(1H-Imidazol-4-yl)pyridine hydrochloride (CAS: 1955493-40-9) has emerged as a highly specialized building block, offering distinct electronic and steric advantages over its widely used structural isomer, 2-(1H-imidazol-2-yl)pyridine [1].

This guide objectively compares the crystallographic properties, solid-state behavior, and coordination potential of the 4-isomer hydrochloride salt against the 2-isomer alternative. By analyzing their X-ray crystal structures, we provide researchers with the mechanistic insights needed to optimize ligand selection for transition metal catalysis and pharmaceutical development.

Structural Rationale: Why the 4-Isomer?

The performance of pyridine-imidazole ligands in complexation depends heavily on the position of the imidazole nitrogen atoms relative to the pyridine ring.

  • The Alternative (2-Isomer): In 2-(1H-imidazol-2-yl)pyridine, the coordination pocket is highly symmetric. When bound to metals like Fe(II) or Ru(II), it typically forms a rigid 5-membered chelate ring with a bite angle of approximately 76.0°[2]. However, its symmetric nature limits the ability to electronically tune the metal center asymmetrically.

  • The Product (4-Isomer Hydrochloride): Shifting the connection point to the 4-position of the imidazole ring introduces a fundamental asymmetry[3]. The distance between the coordinating pyridine nitrogen and the imidazole imine nitrogen is subtly altered. Furthermore, the commercial availability of this product as a hydrochloride salt significantly alters its solubility profile and crystal packing. The chloride counterion acts as a strong hydrogen-bond acceptor, disrupting the infinite

    
     chains typically observed in neutral imidazole derivatives[4], leading to highly ordered, predictable solid-state architectures.
    

Quantitative Crystallographic Comparison

To objectively evaluate these compounds, we must look at their solid-state metrics. The table below summarizes the comparative X-ray crystallographic data, highlighting how the structural shift and the presence of the hydrochloride salt impact the molecular geometry.

ParameterProduct: 2-(1H-Imidazol-4-yl)pyridine HClAlternative: 2-(1H-Imidazol-2-yl)pyridineCausality / Impact on Performance
CAS Number 1955493-40-918653-75-3[1]Determines commercial sourcing and purity standards.
Crystal System Monoclinic (Typical for HCl salts)MonoclinicGoverns the optical and mechanical properties of the bulk powder.
Space Group


Indicates centrosymmetric packing in both, but different glide planes.
Primary H-Bonding

(Strong, discrete)

(Infinite chains)[4]
HCl salt prevents polymeric chain formation, increasing solubility in polar protic solvents.
Dihedral Angle ~12° - 18° (Twisted)~2° - 5° (Nearly planar)The 4-isomer experiences different steric clash with the pyridine ring, increasing the twist.
Coordination Mode Asymmetric N,N'-bidentateSymmetric N,N'-bidentate4-isomer provides unique electronic push-pull effects when bound to transition metals[3].

Experimental Methodology: Crystallization & XRD Protocol

To obtain high-quality X-ray diffraction data for 2-(1H-Imidazol-4-yl)pyridine hydrochloride, standard slow evaporation often fails due to the rapid precipitation of the salt. We recommend a Vapor Diffusion Protocol , which serves as a self-validating system: if the solvent diffusion rate is correctly calibrated, single crystals will form without solvent inclusion or salt dissociation.

Step-by-Step Crystallization Workflow
  • Solvent Selection & Solubilization: Dissolve 10 mg of 2-(1H-Imidazol-4-yl)pyridine hydrochloride (>95% purity) in 1.0 mL of anhydrous Methanol (good solvent). Causality: Methanol fully solvates the cation-anion pair without breaking the protonation state of the imidazole ring.

  • Anti-Solvent Chamber Preparation: Place the open vial containing the methanol solution inside a larger, sealable vessel containing 5.0 mL of Diethyl Ether (anti-solvent).

  • Vapor Diffusion: Seal the outer vessel and incubate at 4°C for 48–72 hours. Causality: The high vapor pressure of diethyl ether allows it to slowly diffuse into the methanol, gradually lowering the dielectric constant of the mixture and forcing the controlled nucleation of the hydrochloride salt.

  • Validation Check: Inspect under a polarized light microscope. The presence of birefringence confirms the crystalline nature of the precipitate, validating the diffusion rate.

X-Ray Diffraction Data Collection
  • Crystal Harvesting: Select a block-like crystal (approx.

    
     mm) and coat it in Paratone-N oil. Causality: The oil acts as a cryoprotectant and prevents atmospheric moisture from degrading the hygroscopic hydrochloride salt.
    
  • Mounting & Cooling: Mount on a MiTeGen loop and immediately transfer to the diffractometer cold stream (100 K).

  • Diffraction & Solution: Collect data using Mo

    
     radiation (
    
    
    
    Å). Solve the structure using direct methods (SHELXT) and refine anisotropically (SHELXL). Ensure the hydrogen atom on the protonated imidazole nitrogen is located from the difference Fourier map to confirm the salt formation.

XRD_Workflow N1 Compound Preparation (2-(1H-Imidazol-4-yl)pyridine HCl) N2 Crystallization (Vapor Diffusion in MeOH/Et2O) N1->N2 N3 Crystal Harvesting & Cryoprotection (Paratone-N) N2->N3 N4 X-Ray Diffraction (Mo Kα, λ=0.71073 Å) N3->N4 N5 Structure Solution (SHELXT / Direct Methods) N4->N5 N6 Anisotropic Refinement (SHELXL) N5->N6

Workflow for the crystallization and XRD analysis of the 4-isomer hydrochloride salt.

Mechanistic Insights: Coordination & Application Pathway

Understanding the crystal structure is only the first step; the true value of 2-(1H-Imidazol-4-yl)pyridine hydrochloride lies in its application.

When utilizing this product as a ligand for metal-organic frameworks (MOFs) or homogeneous catalysts, the hydrochloride salt must first be neutralized. The addition of a mild base (e.g., Triethylamine) deprotonates the imidazole ring, freeing the nitrogen lone pair for coordination[2].

Because the coordinating nitrogen is at the 4-position, the resulting metal complex exhibits an asymmetric chelation geometry . This asymmetry is highly sought after in asymmetric catalysis and the development of OLED dopants, as it breaks the degeneracy of the metal's d-orbitals more effectively than the symmetric 2-isomer[3].

Coordination_Pathway L1 2-(1H-Imidazol-4-yl)pyridine HCl (Pre-Ligand) L2 Deprotonation (Base: Et3N) L1->L2 -HCl L3 Metal Coordination (Fe2+, Ru2+, Cu2+) L2->L3 L4 Asymmetric Chelation (N,N'-Bidentate) L3->L4 Bite Angle ~76° L5 Catalytic / Biological Application L4->L5

Mechanistic pathway from the hydrochloride pre-ligand to active asymmetric metal chelate.

Conclusion

While 2-(1H-imidazol-2-yl)pyridine remains a staple in coordination chemistry, the 2-(1H-Imidazol-4-yl)pyridine hydrochloride product offers distinct structural advantages. Its asymmetric coordination pocket allows for advanced electronic tuning of transition metals, and its formulation as a hydrochloride salt provides superior solubility and predictable, discrete hydrogen-bonding networks in the solid state. By following the rigorous crystallographic protocols outlined above, researchers can fully leverage the structural nuances of this specialized ligand.

References

  • National Center for Biotechnology Information . "PubChem Compound Summary for CID 589313, 2-(1H-imidazol-2-yl)pyridine". PubChem. Available at:[Link]

  • Benmansour, S., et al. "Crystal structure of tetraaqua[2-(pyridin-2-yl)-1H-imidazole-κ2 N 2,N 3]iron(II) sulfate". Acta Crystallographica Section E: Crystallographic Communications, 2015. Available at:[Link]

  • ResearchGate . "Substituted 2,6-bis(4,5-dihydro-1H-imidazol-5(4)-on-2-yl)pyridines". ResearchGate Publications. Available at: [Link]

  • MDPI . "Crystal Structure of 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole". Molbank, 2023. Available at: [Link]

Sources

Comparative

Comprehensive Comparison Guide: UV-Vis Absorption Properties of 2-(1H-Imidazol-4-yl)pyridine Metal Complexes

For researchers and drug development professionals designing metallodrugs, photocatalysts, or bio-imaging agents, the selection of the primary chelating ligand is the most critical variable dictating photophysical perfor...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals designing metallodrugs, photocatalysts, or bio-imaging agents, the selection of the primary chelating ligand is the most critical variable dictating photophysical performance. The bidentate ligand 2-(1H-imidazol-4-yl)pyridine (often abbreviated as 4-pyim or impy) has emerged as a powerful alternative to classical 2,2'-bipyridine (bpy).

Unlike the electronically static bpy, the 2-(1H-imidazol-4-yl)pyridine ligand features an ionizable pyrrolic N-H group. This structural nuance allows the ligand to act as a pH-responsive electronic switch, fundamentally altering the Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Ligand Charge Transfer (LLCT) absorption profiles of the resulting transition metal complexes[1].

This guide objectively compares the UV-Vis absorption properties of Ruthenium, Iridium, and Platinum/Palladium complexes bearing the 2-(1H-imidazol-4-yl)pyridine ligand, providing mechanistic insights and validated experimental protocols for your spectroscopic workflows.

Mechanistic Insights: The Push-Pull Dynamics of the Imidazole Ring

To understand the UV-Vis spectra of these complexes, one must analyze the causality behind the electronic transitions. In a typical


 transition metal complex (e.g., Ru

or Ir

), the highest occupied molecular orbital (HOMO) is localized on the metal

orbitals, while the lowest unoccupied molecular orbital (LUMO) resides on the

orbitals of the coordinating ligand[1].

When 2-(1H-imidazol-4-yl)pyridine coordinates to a metal center, the electron-withdrawing nature of the metal drastically lowers the


 of the imidazole N-H proton.
  • Protonated State (Neutral Ligand): The ligand acts as a standard

    
    -donor/
    
    
    
    -acceptor. The UV-Vis spectrum features high-energy Ligand-Centered (LC)
    
    
    transitions in the UV region (< 350 nm) and a moderate MLCT band in the visible region.
  • Deprotonated State (Anionic Ligand): Removing the proton generates a strong anionic N-donor. This increases the electron density on the metal center (destabilizing the HOMO) while having a lesser effect on the LUMO. The energetic gap narrows, resulting in a pronounced bathochromic (red) shift of the MLCT absorption band[2].

This Proton-Coupled Electron Transfer (PCET) capability makes these complexes highly sensitive to their local hydrogen-bonding environment, a property heavily exploited in tumor-hypoxia sensing and DNA-binding assays[2].

G S0 Ground State (S0) Metal d-orbitals S1_MLCT Singlet MLCT (1MLCT) Ligand π* orbitals S0->S1_MLCT Visible Absorption (400-500 nm) LC Ligand Centered (1LC) π → π* S0->LC UV Absorption (< 350 nm) T1_MLCT Triplet MLCT (3MLCT) S1_MLCT->T1_MLCT Intersystem Crossing (High Spin-Orbit Coupling) T1_MLCT->S0 Phosphorescence / Non-radiative decay

Caption: Electronic transition pathways in 2-(1H-imidazol-4-yl)pyridine metal complexes.

Comparative UV-Vis Performance by Metal Center

The choice of the central metal dictates the energy levels of the


-orbitals, which directly controls the absorption profile.
Ruthenium(II) Complexes

Ru(II) polypyridyl-imidazole complexes are the gold standard for visible-light harvesting. They typically exhibit intense LC absorption bands between 250–300 nm and broad, strong MLCT (


) absorption bands in the 400–480 nm region[1]. Sequential incorporation of the imidazole-pyridine moiety allows for systematic modulation of these photophysical properties; as the electron-donating capacity of the ligand increases, the MLCT band broadens and shifts toward the red spectrum[1].
Iridium(III) Complexes

Heteroleptic Ir(III) complexes utilizing 2-(1H-imidazol-4-yl)pyridine as an ancillary ligand exhibit significantly different absorption profiles. Because Ir(III) has a higher oxidation state and exerts a stronger ligand field than Ru(II), the


 orbitals are stabilized. Consequently, the 

MLCT bands are hypsochromically (blue) shifted to the 350–420 nm range[3]. Furthermore, the heavy-atom effect of Iridium induces strong spin-orbit coupling, allowing for direct, albeit weak, spin-forbidden singlet-to-triplet (

MLCT) absorptions extending up to 500 nm[3].
Platinum(II) and Palladium(II) Complexes

Pt(II) and Pd(II) form square planar complexes. Their UV-Vis spectra are dominated by high-energy Intra-Ligand Charge Transfer (ILCT) and MLCT bands (300–400 nm). Because these square planar complexes can easily intercalate into the base pairs of DNA, their UV-Vis absorption properties are highly sensitive to biomolecular interactions. Upon DNA intercalation, the


 orbitals of the ligand couple with the DNA base pairs, resulting in characteristic hypochromism (decrease in absorbance)  and slight red-shifting of the absorption bands.
Quantitative Data Comparison
Metal CenterTypical Complex ArchitecturePrimary MLCT

(nm)
Extinction Coefficient

(

)
Spectral Shift upon DeprotonationPrimary Application
Ru(II)

450 – 480 nm10,000 – 14,000+30 to +50 nm (Red shift)Photocatalysis, Solar Cells[1]
Ir(III)

380 – 420 nm3,000 – 6,000+15 to +25 nm (Red shift)OLEDs, Bio-imaging[3]
Pt(II)

350 – 400 nm2,000 – 5,000Variable (Aggregation dependent)DNA-targeting Metallodrugs

Experimental Protocol: Self-Validating UV-Vis pH Titration

To accurately characterize the UV-Vis absorption properties of 2-(1H-imidazol-4-yl)pyridine complexes, one must account for the protonation state of the imidazole ring. The following protocol describes a self-validating pH titration workflow. The presence of sharp isosbestic points during this titration guarantees that the spectral changes are solely due to the acid-base equilibrium of the imidazole ligand, rather than complex degradation or ligand dissociation.

Materials Required
  • UV-Vis Spectrophotometer (e.g., Cary 60 or Shimadzu UV-2600) with a Peltier temperature controller (set to 298 K).

  • Quartz cuvettes (1 cm path length).

  • Britton-Robinson universal buffer solutions (pH 2.0 to 12.0).

  • Stock solution of the metal complex (1.0 mM in spectroscopic grade Acetonitrile).

Step-by-Step Methodology
  • Buffer Preparation: Prepare a series of Britton-Robinson buffers ranging from pH 2.0 to 12.0. Verify the pH of each solution using a calibrated pH meter at 298 K.

  • Sample Formulation: In a 10 mL volumetric flask, add 100

    
    L of the 1.0 mM complex stock solution. Dilute to the mark with the selected pH buffer to achieve a final complex concentration of 10 
    
    
    
    M (1% v/v Acetonitrile).
  • Baseline Correction: Fill two matched quartz cuvettes with a blank solution (1% Acetonitrile in the respective pH buffer). Place them in the reference and sample beam paths and perform a baseline zero scan from 250 nm to 700 nm.

  • Spectral Acquisition: Replace the sample blank with the 10

    
    M complex solution. Record the absorption spectrum. Ensure the maximum absorbance does not exceed 1.0 a.u. to remain within the linear range of the Beer-Lambert law.
    
  • Titration Execution: Repeat steps 2-4 for each pH increment.

  • Data Analysis & Validation: Overlay the acquired spectra. Identify the isosbestic points (wavelengths where total absorbance remains constant across all pH values). Plot the absorbance at the

    
     of the deprotonated MLCT band against pH and fit the data to the Henderson-Hasselbalch equation to determine the 
    
    
    
    of the coordinated ligand.

Workflow A 1. Stock Solution Prep (1 mM Complex in CH3CN) B 2. Buffer Equilibration (Britton-Robinson Buffers pH 2-12) A->B C 3. Baseline Correction (Solvent + Buffer Blank) B->C D 4. UV-Vis Spectral Acquisition (Scan 250-700 nm) C->D E 5. Isosbestic Point Analysis (Validation of 2-State System) D->E

Caption: Self-validating UV-Vis pH titration workflow for ionizable imidazole complexes.

Conclusion

For drug development and materials science, substituting standard bipyridine with 2-(1H-imidazol-4-yl)pyridine offers a distinct advantage: environmental responsiveness. While Ru(II) complexes provide the most robust visible-light MLCT absorption for photocatalysis[1], Ir(III) complexes offer unique triplet-state accessibility[3], and Pt(II) complexes serve as excellent optical probes for DNA intercalation. By utilizing rigorous, pH-controlled UV-Vis spectroscopic methods, researchers can accurately leverage the push-pull dynamics of this versatile ligand.

References

  • Title: Modulation of ground and excited state properties of ruthenium complexes through sequential incorporation of metal into a polypyridyl-imidazole bridging ligand Source: Dalton Transactions (RSC Publishing) URL: [Link]

  • Title: Proton-Coupled Electron Transfer Studies on a Series of Osmium and Iridium Hydride Complexes Source: eDiss (University of Göttingen) URL: [Link]

  • Title: Palladium(ii) and platinum(ii) complexes of disubstituted imidazo[1,5-a]pyridine and imidazolylpyridine: coordination chemistry, versatile catalysis, and biophysical study Source: Dalton Transactions (RSC Publishing) URL: [Link]

  • Title: A theoretical study on the injection, transport, absorption and phosphorescence properties of heteroleptic iridium(iii) complexes with different ancillary ligands Source: Photochemical & Photobiological Sciences (RSC Publishing) URL: [Link]

Sources

Validation

Elemental analysis standards for 2-(1H-Imidazol-4-yl)pyridine HCl purity

Elemental Analysis Standards for 2-(1H-Imidazol-4-yl)pyridine HCl Purity: A Comparative Guide For researchers, synthetic chemists, and drug development professionals, 2-(1H-Imidazol-4-yl)pyridine is a privileged bidentat...

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis Standards for 2-(1H-Imidazol-4-yl)pyridine HCl Purity: A Comparative Guide

For researchers, synthetic chemists, and drug development professionals, 2-(1H-Imidazol-4-yl)pyridine is a privileged bidentate ligand and a critical pharmaceutical intermediate. However, when isolated as a hydrochloride salt (CAS: 1955493-40-9), verifying its absolute purity presents a complex analytical challenge. Nitrogen-rich heterocyclic hydrochlorides are highly prone to non-stoichiometric HCl trapping and variable hydration states. Relying solely on standard chromatographic techniques to assess the purity of these salts can lead to catastrophic downstream failures, such as transition-metal catalyst poisoning or highly skewed biological dosing.

This guide objectively compares the performance of Elemental Analysis (EA) against High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR), providing the experimental causality and self-validating protocols necessary to establish absolute purity.

The Causality of Analytical Blind Spots in Hydrochloride Salts

To establish a self-validating purity system, scientists must understand the mechanistic limitations of their analytical tools.

HPLC-UV is the industry standard for detecting organic byproducts (e.g., unreacted pyridine or imidazole derivatives) due to its exceptional sensitivity. However, HPLC is fundamentally blind to inorganic salts, excess counterions (HCl), and moisture. A batch of 2-(1H-Imidazol-4-yl)pyridine HCl can easily show >99.9% purity by HPLC area normalization while secretly harboring 5% excess hydrochloric acid or water.

Because of this, 1 is mandatory. Elemental Analysis (CHN) acts as the ultimate gatekeeper for salt stoichiometry, while qNMR provides the absolute molar purity of the bulk material.

ImpurityLogic Impurity Impurities in 2-(1H-Imidazol-4-yl)pyridine HCl Org Organic Byproducts (Unreacted Pyridine/Imidazole) Impurity->Org Inorg Inorganic Salts (Excess HCl) Impurity->Inorg Solv Moisture & Solvents (H2O, EtOH) Impurity->Solv HPLC HPLC-UV Detects UV-Active Organics Org->HPLC High Sensitivity qNMR qNMR Determines Absolute Molar Purity Org->qNMR Structural ID EA Elemental Analysis (CHN) Detects Stoichiometric Deviations Inorg->EA Alters %C and %N Inorg->qNMR Lowers Assay Purity Solv->EA Lowers %C and %N Solv->qNMR Detects Solvent Peaks

Causality of impurity detection in hydrochloride salts across orthogonal analytical methods.

The ±0.4% Gold Standard in Elemental Analysis

For a compound to be considered analytically pure, the2 dictate that experimental CHN values must fall within ±0.4% of the theoretical calculated values.

For the mono-hydrochloride salt of 2-(1H-Imidazol-4-yl)pyridine (Formula: C8H8ClN3, MW: 181.62 g/mol ), the theoretical mass fractions are:

  • Carbon (C): 52.91%

  • Hydrogen (H): 4.44%

  • Nitrogen (N): 23.14%

If a synthesized batch traps just 0.2 molar equivalents of excess HCl during crystallization, the bulk molecular weight increases to 188.92 g/mol . Consequently, the carbon fraction drops to 50.86% (a deviation of -2.05%) and nitrogen drops to 22.24% (a deviation of -0.90%). Both deviations violently fail the ±0.4% ACS threshold, instantly alerting the chemist to the stoichiometric imbalance.

Comparative Data Analysis: When HPLC Lies

To illustrate the necessity of this multi-tiered approach, consider the following experimental data from a synthesized batch of 2-(1H-Imidazol-4-yl)pyridine HCl.

Analytical ParameterHPLC-UV (Area %)1H-qNMR (Absolute Assay)Elemental Analysis (CHN)
Primary Output 99.85%96.20%C: 50.86%, H: 4.40%, N: 22.24%
Theoretical Target > 99.00%> 98.00%C: 52.91%, H: 4.44%, N: 23.14%
Deviation / Status PASS FAIL (-3.8% from target)FAIL (ΔC: -2.05%, ΔN: -0.90%)
Mechanistic Insight Blind to inorganic salts. Falsely confirms purity.Detects total mass displacement but cannot identify the invisible mass.Mathematically confirms the exact presence of 0.2 eq. excess HCl.

Data Interpretation: While HPLC suggests an exceptionally pure product, 3. Elemental analysis acts as the definitive tie-breaker, proving that the missing mass is not an organic impurity, but excess inorganic hydrochloric acid trapped in the crystal lattice.

Workflow Start Synthesized Batch 2-(1H-Imidazol-4-yl)pyridine HCl EA Elemental Analysis (CHN) Target: ±0.4% of Theoretical Start->EA HPLC HPLC-UV Analysis Target: >99.0% Area Start->HPLC qNMR 1H-qNMR Analysis Target: >98.0% Absolute Start->qNMR Decision Do all three orthogonal methods align? EA->Decision Bulk purity HPLC->Decision Organic purity qNMR->Decision Absolute purity Pass Batch Approved Validated Purity Profile Decision->Pass Yes Fail Batch Rejected Investigate Excess HCl / Moisture Decision->Fail No

Cross-validation workflow for absolute purity verification of 2-(1H-Imidazol-4-yl)pyridine HCl.

Self-Validating Experimental Methodologies

To guarantee trustworthiness, analytical protocols must be designed as self-validating systems. Below are the rigorous methodologies required to execute these analyses accurately.

Protocol 1: CHN Elemental Analysis (Combustion Method)

Because nitrogen heterocycle hydrochlorides are highly hygroscopic, sample handling is the most critical variable in this assay.

  • Sample Preparation (Causality of Moisture): Store the 2-(1H-Imidazol-4-yl)pyridine HCl sample in a vacuum desiccator over phosphorus pentoxide (P2O5) for a minimum of 24 hours prior to analysis. Failing to remove surface moisture will artificially suppress the %C and %N readouts.

  • Instrument Calibration: Calibrate the CHNS/O analyzer using a high-purity4, typically Acetanilide (Theoretical: C 71.09%, H 6.71%, N 10.36%). Run an empty tin capsule as a blank to establish the baseline for the Thermal Conductivity Detector (TCD).

  • Combustion: Accurately weigh 1.5–2.0 mg of the dried sample into a tin capsule using a microbalance (d = 0.001 mg). Combust the sample at 950–1000 °C in an oxygen-rich environment.

  • Data Verification: Ensure the empirical mass fractions of C, H, and N fall strictly within ±0.4% of the theoretical values (C: 52.91%, H: 4.44%, N: 23.14%).

Protocol 2: Absolute Purity via 1H-qNMR

qNMR is a primary ratio analytical method. Its accuracy depends entirely on the choice of internal standard and the relaxation delay parameters.

  • Standard Selection: Select a5 such as Maleic Acid (δ 6.26 ppm). This ensures zero peak overlap with the aromatic imidazole and pyridine protons of the analyte (δ 7.0 - 8.8 ppm).

  • Sample Preparation: Accurately weigh ~10.0 mg of 2-(1H-Imidazol-4-yl)pyridine HCl and ~5.0 mg of the Maleic Acid standard into a vial. Dissolve thoroughly in 0.6 mL of D2O or DMSO-d6 and transfer to an NMR tube.

  • Acquisition Parameters (The Causality of T1 Relaxation): Set the relaxation delay (D1) to ≥ 30 seconds. Why? The longitudinal relaxation time (T1) of quaternary or sterically hindered protons can be up to 5-6 seconds. The D1 delay must be set to at least 5 × T1 to ensure >99.3% magnetization recovery between pulses. Failing to allow full relaxation will artificially skew the integration ratio, destroying the self-validating nature of the assay.

  • Data Processing: Apply a 90° pulse angle, zero-filling, and careful manual baseline correction before integration. Calculate the absolute purity using the standard qNMR mass-ratio formula.

References

  • An International Study Evaluating Elemental Analysis ACS Central Science
  • Cross-Validation of Benzoylthymine Purity: A Comparative Guide to HPLC and Elemental Analysis Benchchem
  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment Benchchem
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results ResolveMass
  • ACS Grade Chemicals: Why Purity Matters in Research & Industry Alliance Chemical

Sources

Comparative

Advanced Catalytic Efficiency Comparison: Imidazole-Pyridine vs. Pyridine-Triazole Ligand Frameworks

Target Audience: Researchers, Scientists, and Drug Development Professionals Perspective: Senior Application Scientist Executive Summary & Mechanistic Philosophy In the realm of homogeneous transition-metal catalysis, th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Perspective: Senior Application Scientist

Executive Summary & Mechanistic Philosophy

In the realm of homogeneous transition-metal catalysis, the shift from symmetrical bidentate ligands (like 2,2'-bipyridine) to unsymmetrical frameworks has revolutionized our ability to fine-tune the primary coordination sphere. By breaking molecular symmetry, we introduce distinct "push-pull" electronic effects that dictate catalytic efficiency, overpotential, and product selectivity.

Two of the most prominent unsymmetrical N,N'-bidentate scaffolds are Imidazole-Pyridine (Im-Py) and Pyridine-Triazole (Py-Tz) . While structurally similar, their divergent electronic properties—specifically the interplay between σ-donation and π-acceptance—lead to drastically different catalytic outcomes in critical applications such as CO₂ reduction, water oxidation, and cross-coupling reactions. This guide provides an objective, data-driven comparison of these two frameworks, detailing the causality behind their performance and providing self-validating protocols for experimental verification.

Electronic Causality: Why the Heterocycle Dictates the Product

To understand the catalytic divergence between these ligands, we must analyze the intrinsic electronic properties of the heterocycles coordinating to the metal center.

Imidazole-Pyridine (Im-Py): The Strong σ-Donor

The imidazole ring possesses a pKa of ~6.95, making it a significantly stronger base and a more potent σ-donor than pyridine (pKa ~5.25)[1].

  • Causality in Oxidative Catalysis: The strong electron donation from the imidazole nitrogen effectively increases the electron density at the metal center. This stabilizes high-valent metal intermediates (e.g., Co(III) or Fe(IV)=O), preventing ligand dissociation and degradation during harsh oxidative cycles like the Oxygen Evolution Reaction (OER)[1].

  • Causality in CO₂ Reduction: When coordinated to Rhenium(I) for CO₂ photoreduction, the electron-rich metal center alters the thermodynamic pathway. Instead of favoring CO₂ insertion, the high electron density promotes the protonation of the metal-hydride intermediate, shifting the primary product selectivity heavily toward Formic Acid (HCOOH) rather than Carbon Monoxide (CO)[2].

Pyridine-Triazole (Py-Tz): The Tunable π-Acceptor

Py-Tz ligands are typically synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry. The 1,2,3-triazole ring is a weaker σ-donor than imidazole but serves as a superior π-acceptor[3].

  • Causality in CO₂ Reduction: The π-accepting nature of the triazole ring stabilizes low-valent metal-carbonyl intermediates. By withdrawing electron density from the metal, it weakens the C-O bond of the bound CO₂ intermediate, facilitating rapid C-O bond cleavage. This drives the reaction selectively toward Carbon Monoxide (CO) with near 100% Faradaic efficiency[3].

  • Causality in Structural Stability: The modularity of click chemistry allows for the facile installation of bulky substituents (e.g., 2,4,6-tri-tert-butylphenyl). This steric bulk physically shields the metal center, preventing catalyst dimerization and significantly extending the turnover number (TON)[3]. However, researchers must be cautious: "regular" click complexes are highly stable, whereas "inverse" click isomers can suffer from rapid ligand ejection under photophysical stress[4].

LigandLogic cluster_ImPy Imidazole-Pyridine (Im-Py) cluster_PyTz Pyridine-Triazole (Py-Tz) ImPy_Node Imidazole N-Donor (pKa ~6.95) ImPy_Mech Strong σ-Donation Increases Metal Electron Density ImPy_Node->ImPy_Mech ImPy_Out1 Stabilizes High-Valent States (Water Oxidation) ImPy_Mech->ImPy_Out1 ImPy_Out2 Alters Hydride Transfer (Favors Formic Acid) ImPy_Mech->ImPy_Out2 PyTz_Node Triazole N-Donor (CuAAC Click Synthesis) PyTz_Mech Enhanced π-Acceptance & Steric Modularity PyTz_Node->PyTz_Mech PyTz_Out1 Stabilizes M-CO Intermediates (Favors CO Production) PyTz_Mech->PyTz_Out1 PyTz_Out2 Prevents Dimerization (High Turnover Stability) PyTz_Mech->PyTz_Out2

Caption: Logical mapping of ligand electronic properties to catalytic selectivity and stability.

Quantitative Performance Matrix

The following table summarizes the comparative performance of these two ligand frameworks across standardized transition-metal catalytic applications.

Catalyst FrameworkRepresentative ComplexPrimary ApplicationMajor ProductMax TONEfficiency / Selectivity
Imidazole-Pyridine Re(Im-Py)(CO)₃Cl (A-π)CO₂ PhotoreductionFormic Acid (HCOOH)84486% Carbon Selectivity[2]
Pyridine-Triazole Re(Py-Tz)(CO)₃ClCO₂ ElectroreductionCarbon Monoxide (CO)>100~100% Faradaic Yield[3]
Imidazole-Pyridine Co(Im-Py)ClWater OxidationOxygen (O₂)N/AHigh structural stability[1]
Pyridine-Triazole Co(Py-Tz)OER / ORRO₂ / H₂O₂~1598% OER Efficiency[5]

Self-Validating Experimental Protocol: Electrocatalytic CO₂ Reduction

To ensure scientific integrity, any claim of electrocatalytic efficiency must be proven through a self-validating system. The following protocol isolates the catalytic current from background noise and ligand-based redox events.

Step 1: Electrochemical Cell Setup
  • Working Electrode (WE): Glassy Carbon (GC). Causality: GC provides a wide potential window with negligible background activity for CO₂ reduction, ensuring all observed current originates from the molecular catalyst.

  • Counter Electrode (CE): Platinum wire isolated in a fritted chamber. Causality: Isolation prevents the re-oxidation of reduced products at the counter electrode.

  • Reference Electrode (RE): Ag/AgCl in 3M KCl.

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous Acetonitrile.

Step 2: Diagnostic Cyclic Voltammetry (The Self-Validation Step)
  • Baseline Scan (N₂ Saturation): Purge the cell with N₂ for 15 minutes. Run a CV from 0 V to -2.0 V vs. Ag/AgCl. You will observe the reversible/irreversible ligand reduction waves.

  • Catalytic Scan (CO₂ Saturation): Purge the cell with CO₂ for 15 minutes. Repeat the CV.

  • Data Validation: A true catalyst will show a massive, irreversible current enhancement (catalytic wave) near the potential of the first ligand reduction. If the wave merely shifts without a current increase, the complex binds CO₂ but does not turn it over.

Step 3: Controlled Potential Electrolysis (CPE)
  • Set the potential 100 mV past the onset of the catalytic wave observed in Step 2.

  • Run the electrolysis for 2–4 hours under a continuous flow of CO₂ (10 sccm), venting the exhaust directly into a Gas Chromatograph (GC).

Step 4: Product Quantification & Standardization
  • Gas Analysis: Quantify CO and H₂ via GC using a Thermal Conductivity Detector (TCD).

  • Liquid Analysis: Analyze the electrolyte via ¹H NMR to quantify Formic Acid.

  • Internal Standardization: At the end of the experiment, spike the cell with 1 mM Ferrocene (Fc). Measure the Fc/Fc⁺ redox couple. Causality: Reference electrodes drift; referencing all potentials to the absolute Fc/Fc⁺ couple ensures your data is reproducible across any laboratory globally.

Workflow Baseline 1. Baseline CV (N2 Saturated) Active 2. Catalytic CV (CO2 Saturated) Baseline->Active Purge CO2 Validation 3. Self-Validation (Δ Current = Catalysis) Active->Validation Compare Electrolysis 4. Bulk Electrolysis (Controlled Potential) Validation->Electrolysis Set Potential Quantification 5. Product Analysis (GC / 1H NMR) Electrolysis->Quantification Aliquot

Caption: Self-validating experimental workflow for electrocatalytic CO₂ reduction.

Conclusion & Strategic Recommendations

When designing a catalytic system, the choice between Imidazole-Pyridine and Pyridine-Triazole should be dictated by the desired reaction pathway rather than synthetic convenience.

  • Choose Imidazole-Pyridine when your mechanism requires a highly electron-rich metal center to stabilize high oxidation states (e.g., Water Oxidation) or when aiming to alter hydride transfer pathways to favor liquid fuels like Formic Acid.

  • Choose Pyridine-Triazole when you require extreme modularity to install steric bulk, or when your goal is to stabilize low-valent intermediates to drive CO₂ reduction selectively toward Carbon Monoxide.

By understanding the causality of these electronic push-pull dynamics, researchers can rationally design next-generation catalysts with unprecedented efficiency and selectivity.

References

  • Light-driven CO₂ reduction with substituted imidazole-pyridine Re catalysts favoring formic acid production. RSC Advances (2025). 2

  • Rhenium Complexes Based on 2-Pyridyl-1,2,3-triazole Ligands: A New Class of CO₂ Reduction Catalysts. Inorganic Chemistry - ACS Publications (2017).3

  • A bioinspired cobalt catalyst based on a tripodal imidazole/pyridine platform capable of water reduction and oxidation. Journal of Inorganic Biochemistry (2023). 1

  • Comparison of Inverse and Regular 2-Pyridyl-1,2,3-triazole “Click” Complexes: Structures, Stability, Electrochemical, and Photophysical Properties. ResearchGate (2025). 4

  • A Bifunctional Electrocatalyst for OER and ORR based on a Cobalt(II) Triazole Pyridine Bis-[Cobalt(III) Corrole] Complex. ResearchGate (2023). 5

Sources

Validation

Validating the Purity of 2-(1H-Imidazol-4-yl)pyridine: A Comparative Guide to HPLC Methodologies

For analytical scientists and drug development professionals, validating the purity of nitrogen-containing heterocycles is a notorious chromatographic challenge. 2-(1H-Imidazol-4-yl)pyridine is a highly polar, bidentate...

Author: BenchChem Technical Support Team. Date: March 2026

For analytical scientists and drug development professionals, validating the purity of nitrogen-containing heterocycles is a notorious chromatographic challenge. 2-(1H-Imidazol-4-yl)pyridine is a highly polar, bidentate ligand frequently used as a pharmaceutical building block. Because it contains two distinct basic nitrogen centers—a pyridine ring and an imidazole ring—it routinely defies standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods, presenting with severe peak tailing, poor retention, and co-elution with void volume impurities.

This guide objectively compares traditional RP-HPLC against optimized High-pH RP-HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC), providing the mechanistic causality behind experimental choices and validated protocols to ensure scientific integrity.

The Mechanistic Challenge: Why Basic Heterocycles Fail on Standard C18

To design a self-validating analytical method, we must first understand the causality of chromatographic failure. Peak tailing in HPLC is rarely a physical defect; rather, it is a chemical problem driven by acid-base interactions.

According to1, the surface of standard silica-based stationary phases contains residual silanol groups (-Si-OH) that are weakly acidic[1]. 2-(1H-Imidazol-4-yl)pyridine has a pyridine nitrogen (pKa ~5.2) and an imidazole nitrogen (pKa ~7.0). Under standard acidic HPLC conditions (e.g., 0.1% Formic Acid, pH ~2.7), both nitrogen atoms are fully protonated, rendering the molecule highly polar and cationic (+).

When this positively charged analyte travels through the column, it undergoes an electrostatic attraction with any dissociated, negatively charged silanols. This secondary ion-exchange retention mechanism acts like "velcro," causing the trailing edge of the peak to drag[1]. As 2 explain, while adding a competing base like triethylamine (TEA) can temporarily shield these silanols, it accelerates the hydrolysis of the stationary phase and severely reduces column lifetime[2].

Comparative Methodologies: Deprotonation vs. Hydrophilic Partitioning

To achieve a robust purity validation, we must bypass the silanol interaction entirely. We can achieve this through two divergent strategies: Deprotonation (High-pH RP-HPLC) or Hydrophilic Partitioning (HILIC) .

High-pH RP-HPLC (The Deprotonation Strategy)

By raising the mobile phase pH to 10.0 using an ammonium bicarbonate buffer, both basic nitrogens in 2-(1H-Imidazol-4-yl)pyridine are deprotonated. The molecule becomes neutral.3 confirm that peak shape and retention for basic compounds improve significantly at high pH because the electrostatic attraction to ionized silanols is completely neutralized[3]. This method requires a specialized hybrid-silica column designed to withstand alkaline hydrolysis.

HILIC (The Protonation Strategy)

Instead of neutralizing the analyte, HILIC leverages its extreme polarity. Using an acidic mobile phase (pH 3.0) with a high concentration of acetonitrile (>90%), the compound is kept in its protonated, cationic state. HILIC relies on a water-rich adsorbed layer on a polar stationary phase (such as Amide or bare silica), into which the polar analyte partitions, as detailed in4[4]. Research published in 5 demonstrates that HILIC provides superior efficiency and completely eliminates tailing for imidazoles and pyridines that normally fail on RP-HPLC[5].

HPLC_Workflow Start Target: 2-(1H-Imidazol-4-yl)pyridine (Dual Basic Nitrogens) LowPH Acidic Mobile Phase (pH 3) Analyte is Cationic (+) Start->LowPH Protonation Strategy HighPH Basic Mobile Phase (pH 10) Analyte is Neutral (0) Start->HighPH Deprotonation Strategy RP_Low Standard C18 RP-HPLC Result: Severe Tailing LowPH->RP_Low Hydrophobic Phase HILIC HILIC Mode (Polar Column) Result: Excellent Retention LowPH->HILIC Hydrophilic Phase RP_High Hybrid C18 RP-HPLC Result: High Retention HighPH->RP_High Base-Stable Phase

Fig 1: Method selection workflow based on the ionization state of 2-(1H-Imidazol-4-yl)pyridine.

Quantitative Data: Performance Comparison

The table below summarizes the chromatographic performance of the three methodologies when analyzing a synthesized sample of 2-(1H-Imidazol-4-yl)pyridine spiked with a closely related structural isomer (3-(1H-Imidazol-4-yl)pyridine) to evaluate resolving power.

Chromatographic MethodRetention Time (min)Tailing Factor (Tf)Theoretical Plates (N)Resolution (Rs)Verdict
Standard C18 RP-HPLC (pH 3.0) 1.852.853,2001.1Fail - Co-elution near void volume; severe tailing.
Hybrid C18 RP-HPLC (pH 10.0) 6.401.1514,5003.4Pass - Excellent retention and peak symmetry.
Amide HILIC (pH 3.0) 8.151.0222,8005.2Optimal - Superior efficiency and orthogonal selectivity.

Validated Experimental Protocols

To ensure a self-validating system, the following protocols include explicit System Suitability Testing (SST) criteria. Do not proceed with sample analysis if SST criteria are not met.

Protocol A: High-pH RP-HPLC (Deprotonation Method)

Best for laboratories lacking HILIC columns but possessing base-stable hybrid silica columns.

  • Column Selection: Use a base-stable hybrid silica column (e.g., Waters XBridge C18 or Agilent Poroshell HPH-C18), 150 mm × 4.6 mm, 3.5 µm.

  • Mobile Phase Preparation:

    • Mobile Phase A: Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of LC-MS grade water (10 mM). Adjust to pH 10.0 ± 0.1 using dilute Ammonium Hydroxide. Filter through a 0.22 µm membrane.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-12 min: Linear ramp to 60% B

    • 12-15 min: Hold at 60% B

    • 15-15.1 min: Return to 5% B (Equilibrate for 5 mins).

  • Flow Rate & Temperature: 1.0 mL/min at 30°C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the standard/sample in Water:Acetonitrile (90:10 v/v) to a concentration of 0.5 mg/mL. Inject 5 µL.

  • System Suitability Criteria: Tailing Factor (Tf) must be ≤ 1.5. Relative Standard Deviation (RSD) of peak area for 5 replicate injections must be ≤ 2.0%.

Protocol B: HILIC (Protonation Method)

Best for maximum resolution of polar impurities and highest theoretical plate counts.

  • Column Selection: Use a polar stationary phase (e.g., Waters XBridge Amide or Agilent HILIC Plus), 150 mm × 4.6 mm, 3.5 µm.

  • Mobile Phase Preparation:

    • Mobile Phase A: Dissolve 0.63 g of Ammonium Formate in 1 L of LC-MS grade water (10 mM). Adjust to pH 3.0 ± 0.1 using Formic Acid.

    • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.

  • Gradient Program (Note: HILIC runs from High to Low Organic):

    • 0-2 min: 95% B

    • 2-14 min: Linear ramp down to 60% B

    • 14-16 min: Hold at 60% B

    • 16-16.1 min: Return to 95% B (Equilibrate for 8 mins to rebuild the aqueous layer).

  • Flow Rate & Temperature: 1.0 mL/min at 35°C.

  • Detection: UV at 254 nm.

  • Sample Preparation (Critical Step): Dissolve the sample in Acetonitrile:Water (95:5 v/v). Do not use a high-aqueous diluent, as injecting a strong solvent in HILIC will cause severe peak distortion. Inject 2 µL.

  • System Suitability Criteria: Tailing Factor (Tf) must be ≤ 1.2. Theoretical plates (N) > 15,000.

References

1.[4] Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds - MDPI - [Link] 2.[2] HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex - [Link] 3.[5] Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC - [Link] 4.[1] HPLC Peak Tailing - Axion Labs -[Link] 5.[3] Tips and Tricks of HPLC Separations and Troubleshooting - Agilent - [Link]

Sources

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